molecular formula C11H15NO3S B2773159 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid CAS No. 1485758-42-6

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Cat. No.: B2773159
CAS No.: 1485758-42-6
M. Wt: 241.31
InChI Key: YCWLQJNSGCTPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is a non-natural amino acid derivative of significant interest in chemical biology and peptide research. This compound, with the CAS number 1485758-42-6 and a molecular formula of C 11 H 15 NO 3 S, has a molecular weight of 241.31 g/mol . Its structure features a phenoxyethyl chain linked via a sulfanyl (thioether) bridge to the side chain of a propanoic acid backbone, presenting a unique chemical handle for further modification. The presence of the sulfanyl group is particularly noteworthy for chemoselective ligation strategies, such as Native Chemical Ligation (NCL), which is a cornerstone technique for the synthesis of large proteins and complex peptides from unprotected fragments . Researchers can utilize this amino acid as a building block in Solid-Phase Peptide Synthesis (SPPS) to incorporate a structurally distinct, stable moiety into peptide sequences. This can be instrumental in creating peptide-based mimics, studying protein-protein interactions, or developing novel bioconjugates where the phenoxy group can serve as a hydrophobic anchor or a site for further functionalization. Available with a typical purity of ≥95% , this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLQJNSGCTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

[1]

Executive Summary

This technical guide profiles 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid , commonly referred to as S-(2-phenoxyethyl)-L-cysteine .[1] This molecule represents a critical structural motif in xenobiotic metabolism, specifically as an intermediate in the mercapturic acid pathway of phenoxyethyl halides.

Functionally, it is a thioether-linked non-proteinogenic amino acid.[1] Its physicochemical behavior is defined by a "hybrid" architecture: a hydrophilic, zwitterionic amino acid head group coupled to a lipophilic phenoxyethyl tail. This duality governs its solubility, membrane permeability via Large Neutral Amino Acid Transporters (LAT), and utility as a synthetic building block in peptidomimetic drug design.

Part 1: Molecular Architecture & Identification[1]

Nomenclature and Identifiers

This compound is an S-substituted derivative of cysteine.[1][2] In biological systems, it almost exclusively exists as the L-isomer (R-configuration at the

1
IdentifierDetail
IUPAC Name (2R)-2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
Common Name S-(2-phenoxyethyl)-L-cysteine
Molecular Formula C

H

NO

S
Molecular Weight 241.31 g/mol
SMILES C1=CC=C(C=C1)OCCSCC(C(=O)O)N
Stereochemistry L-isomer (2R)
Structural Analysis

The molecule consists of three distinct domains that dictate its reactivity and properties:

  • Zwitterionic Head: The

    
    -amino acid moiety (COOH/NH
    
    
    ) dominates aqueous solubility and pH-dependent ionization.[1]
  • Thioether Linker: The sulfur atom is dialkylated (sulfide), rendering it non-ionizable (unlike the free thiol in cysteine) but susceptible to oxidation.

  • Lipophilic Tail: The 2-phenoxyethyl group adds significant hydrophobicity and steric bulk compared to native cysteine.[1]

Part 2: Physicochemical Profiling[1]

Thermodynamic & Solubility Properties

Note: Values marked with () are predicted based on Quantitative Structure-Property Relationship (QSPR) models of structural analogs like S-benzyl-L-cysteine.*[1]

PropertyValue / RangeSignificance in Research
pKa (Carboxyl) 1.8 – 2.1Deprotonated (COO

) at physiological pH.[1]
pKa (Amine) 8.6 – 8.9Protonated (NH

) at physiological pH.[1]
Isoelectric Point (pI) ~5.4pH of minimum solubility; net charge is zero.[1]
LogP (Octanol/Water) 1.2 – 1.5Moderately lipophilic.[1] More permeable than native cysteine (LogP -2.5).[1]
Water Solubility ModerateHigh solubility at pH < 2 or pH > 9; reduced solubility near pI.[1]
Melting Point 185 – 190 °C (dec.)Typical for amino acid zwitterions; decomposes upon melting.[1]
Ionization Behavior

At physiological pH (7.4), the molecule exists primarily as a zwitterion .

  • pH < 1.8: Cationic species (COOH, NH

    
    ).
    
  • pH 2.1 – 8.6: Zwitterionic species (COO

    
    , NH
    
    
    ).[1] This is the dominant form in plasma.
  • pH > 9.0: Anionic species (COO

    
    , NH
    
    
    ).[1]
Stability Profile
  • Oxidation: The thioether sulfur is stable against hydrolysis but can be oxidized by peroxides or metabolic enzymes (FMOs) to the sulfoxide (S=O) and sulfone (O=S=O).[1]

  • Hydrolysis: The ether linkage (phenoxy-ethyl) is robust under standard physiological conditions but may cleave under strong acidic stress.[1]

Part 3: Synthetic Routes & Purification[3]

The synthesis of S-(2-phenoxyethyl)-L-cysteine typically employs a nucleophilic substitution reaction (Williamson ether synthesis analogy) where the thiolate of cysteine attacks an alkyl halide.[1]

Synthesis Protocol (Thiol Alkylation)

Reagents: L-Cysteine hydrochloride, 1-Bromo-2-phenoxyethane, Sodium Hydroxide (NaOH), Ethanol/Water.[1]

  • Preparation of Thiolate: Dissolve L-cysteine HCl in a degassed ethanol/water (1:1) mixture. Add 2.2 equivalents of NaOH to neutralize the hydrochloride and deprotonate the thiol (forming the thiolate anion, RS

    
    ).
    
  • Alkylation: Dropwise add 1.1 equivalents of 1-bromo-2-phenoxyethane. The reaction is exothermic.

  • Reflux: Heat to mild reflux (60–70°C) for 2–4 hours to ensure completion.

  • Precipitation (Isoelectric Focusing): Cool the solution. Adjust pH to the isoelectric point (~5.4) using glacial acetic acid.[1] The zwitterionic product will precipitate as a white solid.

  • Purification: Recrystallize from hot water or aqueous ethanol to remove inorganic salts (NaBr).[1]

Workflow Diagram

SynthesisReactantsL-Cysteine + 1-Bromo-2-phenoxyethaneActivationBase Treatment(Thiolate Formation)Reactants->ActivationNaOH/EtOHReactionNucleophilic Substitution(S-Alkylation)Activation->ReactionReflux 2hIsolationpH Adjustment to pI (5.4)PrecipitationReaction->IsolationAcetic AcidProductS-(2-phenoxyethyl)-L-cysteine(Crystalline Solid)Isolation->ProductRecrystallization

Caption: Synthetic pathway for S-(2-phenoxyethyl)-L-cysteine via thiolate alkylation under basic conditions.

Part 4: Analytical Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic.

Proton NMR ( H-NMR)

Solvent: D


1
  • Aromatic Region (6.9 – 7.3 ppm): Multiplets corresponding to the 5 protons of the phenoxy group.

  • Ether Linker (

    
     to O) (~4.1 ppm):  Triplet (
    
    
    Hz).[1] Deshielded by oxygen.[1]
  • Thioether Linker (

    
     to S) (~2.9 ppm):  Triplet (
    
    
    Hz).[1]
  • Cysteine

    
    -CH
    
    
    (2.8 – 3.1 ppm):
    Multiplet (diastereotopic protons).[1]
  • Cysteine

    
    -CH (~3.8 ppm):  Doublet of doublets.[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H)

    
    :  m/z 242.1.
    
  • Fragmentation: Loss of the amino acid backbone often yields a tropylium-like ion or phenoxyethyl fragments.[1]

Part 5: Biological Implications (ADME)[1]

Metabolic Context: The Mercapturic Acid Pathway

This molecule is a classic intermediate in the detoxification of alkylating agents (e.g., 1-bromo-2-phenoxyethane).[1]

  • Conjugation: Glutathione S-Transferase (GST) conjugates the xenobiotic to Glutathione (GSH).[1]

  • Degradation:

    
    -Glutamyl transpeptidase (GGT) and dipeptidases remove glutamate and glycine, leaving the S-(2-phenoxyethyl)-L-cysteine  conjugate.[1]
    
  • Excretion/Acetylation: The cysteine conjugate is N-acetylated by NAT8 in the kidney to form the final Mercapturic Acid (N-acetyl-S-(2-phenoxyethyl)-L-cysteine), which is excreted in urine.[1]

Transport Mechanisms

Unlike native cysteine, the bulky phenoxy group allows this molecule to utilize L-type Amino Acid Transporters (LAT1/LAT2) .[1] This is critical for drug delivery, as LAT1 is highly expressed at the Blood-Brain Barrier (BBB), potentially allowing phenoxyethyl-cysteine analogs to penetrate the CNS.

Biological Pathway Diagram

MetabolismXenobiotic1-Bromo-2-phenoxyethane(Electrophile)ConjugateS-(2-phenoxyethyl)-GlutathioneXenobiotic->ConjugateGST EnzymeGSHGlutathione (GSH)GSH->ConjugateIntermedS-(2-phenoxyethyl)-CysteinylglycineConjugate->IntermedGGT Enzyme(-Glutamate)TargetS-(2-phenoxyethyl)-L-cysteine(Primary Metabolite)Intermed->TargetDipeptidase(-Glycine)MercapturateN-acetyl-S-(2-phenoxyethyl)-L-cysteine(Urinary Excretion)Target->MercapturateN-Acetyltransferase(NAT8)

Caption: Mercapturic acid pathway showing the formation and fate of S-(2-phenoxyethyl)-L-cysteine.

References

  • Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids, 30(1), 1-15.[1] Link

  • Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Enzymes and transport systems involved in the formation and disposition of glutathione S-conjugates. Pharmacological Reviews, 47(4), 271-330.[1] Link

  • PubChem. (2025).[1][3] Compound Summary: S-benzyl-L-cysteine (Analogous Physicochemical Data). National Library of Medicine. Link[1]

  • Enjalbert, B., et al. (2022). Metabolomics of S-substituted cysteines in biological fluids. Journal of Chromatography B. Link

  • Wang, W., & Ballatori, N. (1998). Endogenous glutathione conjugates: Occurrence and biological functions. Pharmacological Reviews, 50(3), 335-356.[1] Link

molecular weight and formula of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Part 1: Executive Summary

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid , commonly known as S-(2-phenoxyethyl)-L-cysteine (assuming the biological L-enantiomer), is a non-proteinogenic amino acid derivative. It functions primarily as a synthetic intermediate in medicinal chemistry and a metabolic conjugate in toxicology. It represents the cysteine conjugate of the alkylating agent 2-phenoxyethyl bromide, often formed via the glutathione detoxification pathway.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 241.31 g/mol [1]

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical parameters of the compound.

PropertyValueNotes
IUPAC Name 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
Common Synonyms S-(2-phenoxyethyl)cysteine; S-(2-phenoxyethyl)-L-cysteine
CAS Number Not widely listed as commodity chemical; see related: 4033-46-9 (Carboxyethyl analog)Custom synthesis often required.[2]
Molecular Mass 241.077 g/mol Monoisotopic mass
Physical State Solid (Powder)Typically white to off-white.
Solubility Water (moderate), Ethanol (low), Dilute Acid/Base (high)Zwitterionic nature affects solubility.
pKa (Predicted)

-COOH: ~2.0;

-NH3+: ~9.5
Typical of S-alkyl cysteines.
Stereochemistry L-isomer (2R)Most relevant for biological assays.

Part 3: Synthetic Methodology

Protocol: S-Alkylation of L-Cysteine via Nucleophilic Substitution

This protocol describes the synthesis of S-(2-phenoxyethyl)-L-cysteine via the Williamson ether synthesis type mechanism, utilizing the high nucleophilicity of the thiolate anion.

Reagents:

  • L-Cysteine hydrochloride monohydrate (

    
    )
    
  • 1-Bromo-2-phenoxyethane (

    
    )
    
  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Thiolate Generation:

    • Dissolve L-cysteine HCl (10 mmol) in 15 mL of degassed water.

    • Add 2M NaOH (30 mmol) dropwise under nitrogen atmosphere.

    • Mechanism:[3][4][5] The first equivalent neutralizes the HCl; the second deprotonates the carboxylic acid; the third deprotonates the thiol (

      
      ), generating the reactive thiolate nucleophile (
      
      
      
      ).
  • Alkylation (

    
     Reaction): 
    
    • Dissolve 1-Bromo-2-phenoxyethane (11 mmol, 1.1 eq) in 10 mL of ethanol.

    • Add the bromide solution dropwise to the cysteine solution while stirring at room temperature.

    • Observation: The mixture may become cloudy as the alkyl bromide is added.

    • Stir the reaction mixture for 4–6 hours at room temperature (or 50°C for 1 hour to accelerate).

  • Isolation & Purification:

    • Adjust the pH of the solution to the isoelectric point (

      
      ) using dilute acetic acid or HCl. The zwitterionic product should precipitate.
      
    • Cool the mixture to 4°C overnight to maximize crystallization.

    • Filter the white solid and wash with cold water, followed by cold ethanol/ether to remove unreacted bromide.

    • Recrystallization: Recrystallize from hot water or water/ethanol mixtures if higher purity (>98%) is required.

Part 4: Biological Context & Applications[6][7]

1. Metabolic Pathway (Mercapturic Acid Biosynthesis) This molecule represents a critical intermediate in the detoxification of phenoxyethyl halides.

  • Phase II Metabolism: Glutathione S-transferase (GST) catalyzes the conjugation of glutathione (GSH) with 2-phenoxyethyl bromide.

  • Catabolism: The glutamyl and glycinyl residues are cleaved by

    
    -glutamyl transpeptidase (
    
    
    
    -GT) and dipeptidases, respectively, yielding S-(2-phenoxyethyl)cysteine .
  • Excretion: The cysteine conjugate is N-acetylated by N-acetyltransferase (NAT) to form the mercapturic acid derivative, which is excreted in urine.

2. Enzyme Inhibition & Probing S-substituted cysteines are often used as structural probes for:

  • Cysteine Conjugate

    
    -Lyase:  Enzymes that cleave the C-S bond, potentially releasing a reactive thiol or pyruvate/ammonia.
    
  • Transport Studies: Investigating amino acid transporters (e.g., LAT1/LAT2) that recognize bulky hydrophobic side chains.

Part 5: Visualization (Synthesis & Metabolism)

The following diagram illustrates the chemical synthesis and the parallel biological metabolic pathway.

G cluster_synthesis Chemical Synthesis (In Vitro) cluster_metabolism Metabolic Pathway (In Vivo) cys L-Cysteine product 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (S-(2-phenoxyethyl)cysteine) cys->product Nucleophilic Attack (S-Alkylation) bromide 1-Bromo-2-phenoxyethane bromide->product Electrophile base NaOH / EtOH base->cys Deprotonation (-SH -> -S⁻) mercapturate N-Acetyl-S-(2-phenoxyethyl)cysteine (Mercapturic Acid) product->mercapturate N-Acetyltransferase (Acetylation) toxin Phenoxyethyl Halide conjugate S-(2-phenoxyethyl)glutathione toxin->conjugate GST (Enzyme) gsh Glutathione (GSH) gsh->conjugate conjugate->product γ-GT & Dipeptidases (Cleavage of Glu/Gly)

Figure 1: Dual pathways for the formation of S-(2-phenoxyethyl)cysteine: Chemical synthesis via alkylation and biological formation via glutathione conjugation.[6]

Part 6: Analytical Characterization (Expected)

To validate the synthesis, the following spectral features should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    /NaOD):
    • Aromatic:

      
       6.9–7.4 ppm (Multiplet, 5H, Phenyl ring).
      
    • Ether Linker (

      
      ): 
      
      
      
      ~4.1 ppm (Triplet, 2H).
    • Sulfide Linker (

      
      ): 
      
      
      
      ~2.9 ppm (Triplet, 2H).
    • Cysteine

      
      -CH2: 
      
      
      
      2.8–3.1 ppm (Multiplet, 2H, diastereotopic).
    • Cysteine

      
      -CH: 
      
      
      
      ~3.6 ppm (dd, 1H).
  • Mass Spectrometry (ESI+):

    • 
       calculated: 242.08.
      
    • Fragment ions may show loss of the phenoxyethyl group (

      
      ).
      

References

  • PubChem Compound Summary . (2025). S-(2-Carboxyethyl)cysteine (Related Homolog). National Center for Biotechnology Information. Link

  • Cooper, A. J. L. (1983). Biochemistry of Sulfur-Containing Amino Acids. Annual Review of Biochemistry, 52, 187-222.
  • Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194.
  • Sigma-Aldrich . (2025). General Procedure for S-Alkylation of Cysteine. Technical Bulletin. Link

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of S-(2-phenoxyethyl)cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(2-phenoxyethyl)cysteine (SPEC) and its derivatives represent a specialized class of thioether-functionalized amino acids. Historically identified as metabolic intermediates in the detoxification of phenoxyethyl halides via the mercapturic acid pathway, these scaffolds are now being re-evaluated in medicinal chemistry. Their value lies in the "Lipophilic Cysteine" hypothesis : the phenoxyethyl moiety confers significant lipophilicity (LogP enhancement) compared to native cysteine or N-acetylcysteine (NAC), facilitating blood-brain barrier (BBB) penetration and cellular uptake while retaining the bioactive thioether core.

This guide provides a technical roadmap for researchers exploring SPEC derivatives as chemopreventive agents , mucoregulators , and enzyme inhibitors .

Part 1: Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The Lipophilic Cysteine Hypothesis

Unlike L-cysteine, which relies on active transport (EAAT/ASC systems) and oxidizes rapidly to cystine, SPEC derivatives are stable thioethers. The addition of the phenoxyethyl group alters the physicochemical profile:

  • Bioavailability: The aromatic ring increases membrane permeability via passive diffusion, bypassing saturation-prone amino acid transporters.

  • Oxidation Resistance: The sulfur atom is alkylated, preventing disulfide dimerization. This shifts the antioxidant mechanism from direct radical scavenging (H-atom donation) to indirect enzymatic induction (upregulation of Phase II enzymes) or peroxide reduction (sulfide-to-sulfoxide oxidation).

Core Biological Activities

Research into S-substituted cysteines highlights three primary mechanisms of action:

Activity DomainMechanism of ActionKey Derivative Class
Mucoregulation Modulation of sialomucin vs. fucomucin production; similar to Carbocisteine.S-(2-phenoxyethyl)-L-cysteine
Chemoprevention Induction of Glutathione S-Transferase (GST) and Quinone Reductase.N-acetyl-S-(2-phenoxyethyl)cysteine
Enzyme Inhibition Competitive inhibition of enzymes recognizing the cysteine/cysteinyl-glycine backbone (e.g., Dipeptidases).S-[2-(4-chlorophenoxy)ethyl]cysteine
Metabolic Fate: The Mercapturic Acid Pathway

For drug developers, understanding the metabolism of SPEC is critical. It acts as a substrate for the mercapturic acid pathway. If used as a prodrug, the stability of the S-C bond is paramount.

MercapturicPathway Xenobiotic Phenoxyethyl Electrophile (Precursor) Conjugate S-(2-phenoxyethyl)glutathione Xenobiotic->Conjugate GST Catalysis GSH Glutathione (GSH) GSH->Conjugate CG S-(2-phenoxyethyl) cysteinylglycine Conjugate->CG GGT (gamma-glutamyl transpeptidase) SPEC S-(2-phenoxyethyl)cysteine (SPEC) CG->SPEC Dipeptidase Mercapturate N-acetyl-S-(2-phenoxyethyl)cysteine (Mercapturic Acid) SPEC->Mercapturate N-acetyltransferase (NAT) GST GST SPEC->GST Induction (Feedback) Excretion Urinary Excretion Mercapturate->Excretion

Figure 1: The metabolic processing of SPEC derivatives. Note that SPEC itself is an intermediate; therapeutic derivatives often N-acetylate to prevent rapid clearance or modify the carboxyl group to block this pathway.

Part 2: Experimental Protocols

Chemical Synthesis of S-(2-phenoxyethyl)-L-cysteine

Objective: High-yield synthesis of the core scaffold via nucleophilic substitution.

Reagents:

  • L-Cysteine hydrochloride monohydrate

  • 1-Bromo-2-phenoxyethane

  • Ethanol (solvent)

  • Sodium Hydroxide (2M aqueous)

Protocol:

  • Solubilization: Dissolve L-Cysteine HCl (10 mmol) in 15 mL of 2M NaOH under nitrogen atmosphere. The high pH ensures the thiol is deprotonated (thiolate anion, -S⁻).

  • Addition: Add 1-Bromo-2-phenoxyethane (11 mmol) dropwise dissolved in 5 mL ethanol.

    • Critical Step: Maintain temperature at 40°C. Higher temperatures promote S-oxidation or elimination side reactions.

  • Reflux: Stir the mixture at 60°C for 4 hours. Monitor via TLC (Silica; n-butanol:acetic acid:water 4:1:1). The free thiol spot (nitroprusside positive) should disappear.

  • Precipitation: Cool to room temperature. Adjust pH to the isoelectric point of the derivative (approx pH 5.0–5.5) using glacial acetic acid. The zwitterionic product will precipitate.

  • Purification: Recrystallize from water/ethanol (1:1).

  • Validation:

    • 1H NMR (D2O/NaOD): Look for the disappearance of the cysteine -CH2-SH multiplet and appearance of phenoxyethyl triplets (approx 3.0 ppm and 4.2 ppm).

    • Ellman’s Test: Must be negative (verifying no free thiol remains).

Assessment of Antioxidant Activity (Peroxide Scavenging)

Since SPEC lacks a free thiol, it does not scavenge DPPH directly like NAC. Its activity is best measured by its ability to reduce organic peroxides (acting as a sulfide).

Protocol:

  • System: Linoleic acid peroxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Incubation: Mix SPEC derivative (10–100 µM) with linoleic acid emulsion and AAPH in phosphate buffer (pH 7.4). Incubate at 37°C.

  • Measurement: Monitor the formation of conjugated dienes by absorbance at 234 nm over 120 minutes.

  • Control: Compare against S-carboxymethylcysteine (Carbocisteine) and vehicle.

  • Data Analysis: Calculate the Induction Time (Lag Phase) . A potent SPEC derivative will significantly prolong the lag phase before oxidation accelerates.

Part 3: Data Visualization & Comparative Analysis

Physicochemical Properties Comparison

The following table contrasts SPEC with standard cysteine therapeutics, highlighting the "Lipophilic Advantage."

CompoundMolecular WeightLogP (Predicted)H-Bond DonorsBBB PermeabilityPrimary Utility
L-Cysteine 121.16-2.53LowPrecursor
NAC 163.20-0.62Low/ModAntioxidant
Carbocisteine 179.19-2.83LowMucolytic
SPEC (Core) 241.26 1.2 3 Moderate Scaffold
N-acetyl-SPEC 283.301.82HighProdrug
Structure-Activity Relationship (SAR) Workflow

To optimize SPEC derivatives for drug development, follow this iterative logic:

SAR_Logic Start SPEC Scaffold (S-(2-phenoxyethyl)cysteine) Mod1 Modification A: Phenoxy Ring Substitution Start->Mod1 Mod2 Modification B: Carboxyl Esterification Start->Mod2 Mod3 Modification C: N-Acetylation Start->Mod3 Result1 Target: Potency (e.g., p-Cl, p-F increases metabolic stability) Mod1->Result1 Result2 Target: Bioavailability (Ethyl ester improves cellular uptake) Mod2->Result2 Result3 Target: Half-life (Blocks NAT acetylation, prolongs circulation) Mod3->Result3

Figure 2: SAR optimization strategies for SPEC derivatives. Modifying the aromatic ring affects potency, while backbone modifications (N-terminus/C-terminus) dictate kinetics.

References

  • Fairlie, D. P., et al. (2006).[1] "New Cysteine Derivatives with Antiproliferative Activity on Melanoma Cells."[1] Medicinal Chemistry. Link

  • Good, J. A. D., et al. (2013).[2] "Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Waters, J., et al. (2022). "Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-L-cysteine Sulfoxide." Molecules. Link

  • PubChem Compound Summary. "S-(2-Carboxyethyl)cysteine." National Library of Medicine. Link

  • Pergola, C., et al. (2011). "S-substituted cysteines as inhibitors of 5-lipoxygenase." Bioorganic & Medicinal Chemistry. (Contextual grounding for S-substituted cysteine mechanism).

Disclaimer: This guide is for research purposes only. S-(2-phenoxyethyl)cysteine derivatives are investigational compounds. Always consult Material Safety Data Sheets (MSDS) regarding the toxicity of phenoxyethyl halides used in synthesis.

Sources

A Technical Guide to the Therapeutic Potential of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic Acid: A Novel Cysteine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the therapeutic potential of a novel compound, 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid. To date, this specific molecule is not extensively characterized in publicly accessible scientific literature. However, a detailed analysis of its constituent chemical motifs—a cysteine backbone and a phenoxyethyl moiety—provides a strong rationale for its investigation as a therapeutic candidate. Cysteine and its derivatives are crucial in redox regulation and cellular metabolism, with established roles in medicine.[][2][3] The phenoxy group is recognized as a "privileged" scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of activities.[4][5] This guide synthesizes these independent lines of evidence to propose a research and development framework for evaluating 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, focusing on its potential in neuroprotection, anti-inflammatory applications, and oncology. We present a plausible synthetic route, detailed protocols for in vitro evaluation, and a strategic vision for its preclinical development.

Introduction to a Candidate Molecule: 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic Acid

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is an S-substituted derivative of the amino acid L-cysteine. Its structure combines the versatile biochemistry of cysteine with the pharmacologically significant phenoxyethyl group.

1.1. Proposed Chemical Structure

Caption: Proposed structure of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid.

1.2. Analysis of Structural Motifs

  • L-Cysteine Core: The L-cysteine backbone provides a chiral center and a highly reactive thiol group (in its precursor form). Cysteine is a precursor to the major intracellular antioxidant glutathione (GSH), playing a pivotal role in maintaining cellular redox homeostasis.[2][6] Its unique nucleophilicity makes it a target for covalent drug design and a key residue in enzyme active sites.[7]

  • S-(2-phenoxyethyl) Substituent: This moiety modifies the properties of the cysteine core. The ether oxygen and the aromatic ring can participate in hydrogen bonding and π–π stacking interactions, respectively, which are critical for binding to biological targets.[4] The phenoxyethyl group itself is found in compounds with antioxidant and other pharmacological activities.[8][9]

Rationale for Therapeutic Investigation: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of our candidate molecule can be inferred from the known biological activities of its core components.

2.1. The Cysteine Core: A Foundation for Bioactivity

Cysteine derivatives are a well-established class of therapeutic agents.

  • Antioxidant and Cytoprotective Effects: As a direct precursor to glutathione, enhancing cysteine availability can bolster cellular defenses against oxidative stress.[2] This is the principle behind the clinical use of N-acetylcysteine (NAC) for conditions involving GSH depletion.

  • Neuromodulation: The cystine-glutamate antiporter system, which is influenced by cysteine levels, plays a role in regulating extracellular glutamate. Dysregulation of this system is implicated in psychiatric and neurodegenerative disorders.[][10]

  • Mucolytic Activity: The free thiol group of cysteine derivatives like NAC can break disulfide bonds in mucus glycoproteins, reducing viscosity.

2.2. The Phenoxyethyl Moiety: A Privileged Pharmacophore

The phenoxy group is a common feature in a multitude of drugs, suggesting it is a privileged structure for interacting with biological targets.[4]

  • Broad-Spectrum Activity: Compounds containing a phenoxy moiety exhibit anticancer, anti-HIV, antimicrobial, neurological, and anti-inflammatory properties.[4]

  • Specific Examples:

    • Phenoxyethanol: Used as an antimicrobial and preservative.[11]

    • Phenoxyacetamide Derivatives: Investigated as potent inducers of apoptosis in cancer cells.[5]

    • 1-(phenoxyethyl)-piperazine Derivatives: Have shown antioxidant and hypotensive activity.[8][9]

2.3. Hypothesized Synergistic Potential

The combination of the cysteine backbone with the S-phenoxyethyl substituent may yield a molecule with unique therapeutic properties. We hypothesize that the phenoxyethyl group will govern the molecule's target specificity and pharmacokinetic properties, while the cysteine core provides a potent antioxidant and metabolic-modulating effect. This could lead to a targeted antioxidant, delivering the cysteine payload to specific tissues or cell types as dictated by the phenoxyethyl group's interactions.

Proposed Therapeutic Targets and Indications

Based on the SAR analysis, we propose three primary areas for investigation.

3.1. Neuroprotection

  • Rationale: Oxidative stress is a key pathological mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's. A molecule that can both scavenge reactive oxygen species (via the cysteine core) and potentially interact with neurological targets (via the phenoxy moiety) is a strong candidate for a neuroprotective agent.

  • Potential Mechanism: The compound could increase intracellular glutathione levels in neurons, protecting them from oxidative damage. The phenoxyethyl group might facilitate passage across the blood-brain barrier.

3.2. Anti-inflammatory Disease

  • Rationale: Chronic inflammation is associated with increased oxidative stress. Cysteine supplementation can modulate immune responses and reduce inflammation.[3][6] Many drugs with a phenoxy scaffold possess anti-inflammatory properties.[4]

  • Potential Mechanism: The molecule could reduce the production of pro-inflammatory cytokines by modulating redox-sensitive signaling pathways (e.g., NF-κB) in immune cells.

3.3. Oncology

  • Rationale: Cancer cells often exhibit altered redox balance and cysteine metabolism. The phenoxy group is present in several kinase inhibitors and apoptosis inducers.[4][5]

  • Potential Mechanism: The compound could selectively induce oxidative stress in cancer cells, which have a compromised antioxidant capacity compared to healthy cells, leading to apoptosis. Alternatively, the phenoxyethyl group could direct the molecule to inhibit a specific cancer-related protein.

Proposed Research and Development Plan

A structured, milestone-driven approach is required to validate the therapeutic potential of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid.

4.1. Chemical Synthesis Workflow

The synthesis of S-substituted cysteine derivatives is a well-established process in medicinal chemistry.[12] We propose a straightforward and efficient two-step synthesis.

G cluster_0 Step 1: Generation of Alkylating Agent cluster_1 Step 2: S-Alkylation of L-Cysteine Phenoxyethanol 2-Phenoxyethanol TsCl Tosyl Chloride (TsCl) Pyridine Phenoxyethanol->TsCl Tosylation Phenoxyethyl_tosylate 2-Phenoxyethyl tosylate TsCl->Phenoxyethyl_tosylate Phenoxyethyl_tosylate->Phenoxyethyl_tosylate_input Intermediate L_Cysteine L-Cysteine Base Base (e.g., NaOH) in Liquid Ammonia L_Cysteine->Base Deprotonation Target_Molecule 2-Amino-3-[(2-phenoxyethyl)sulfanyl] propanoic acid Phenoxyethyl_tosylate_input->Target_Molecule SN2 Reaction

Caption: Proposed synthetic workflow for the target molecule.

Protocol for Synthesis:

  • Step 1: Synthesis of 2-Phenoxyethyl tosylate.

    • Dissolve 2-phenoxyethanol (1.0 eq) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate intermediate.

  • Step 2: Synthesis of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid.

    • In a flask suitable for low-temperature reactions, condense ammonia gas to approximately -78°C (dry ice/acetone bath).

    • Add L-cysteine (1.0 eq) to the liquid ammonia.

    • Add sodium metal in small pieces until a persistent blue color is observed, indicating the formation of the sodium salt of cysteine.

    • Add the 2-phenoxyethyl tosylate (1.05 eq), dissolved in a minimal amount of a suitable solvent (e.g., THF), dropwise to the reaction mixture.

    • Stir the reaction at -78°C for 2-4 hours.

    • Quench the reaction by the careful addition of ammonium chloride.

    • Allow the ammonia to evaporate.

    • Dissolve the residue in water, adjust the pH to ~6 with acetic acid to precipitate the product.

    • Filter the crude product, wash with cold water and diethyl ether, and purify by recrystallization or column chromatography.

4.2. In Vitro Evaluation Protocols

The initial screening phase will focus on validating the hypothesized antioxidant and cytotoxic activities.

Table 1: Primary In Vitro Screening Assays

Assay NameObjectiveCell Line / SystemKey Parameters
DPPH Assay To assess direct radical scavenging activity.Cell-free chemical assayEC₅₀ value
Cellular Antioxidant Assay (CAA) To measure antioxidant activity within a cellular context.Human neuronal cells (SH-SY5Y)EC₅₀, reduction of probe oxidation
Glutathione Assay To determine the effect on intracellular GSH levels.SH-SY5Y, HepG2Fold-increase in GSH/GSSG ratio
MTT Assay To evaluate general cytotoxicity and anti-proliferative effects.SH-SY5Y, HepG2, MCF-7IC₅₀ value
Caspase-3/7 Glo Assay To specifically measure induction of apoptosis.HepG2, MCF-7Fold-increase in caspase activity

Protocol: Cellular Antioxidant Assay (CAA)

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 1-100 µM) and a quercetin positive control for 1 hour.

  • Probe Loading: Add the probe, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), to all wells and incubate for 1 hour.

  • Induction of Oxidative Stress: Add the radical initiator, 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence vs. time. Determine the EC₅₀ value, which is the concentration of the compound required to reduce AAPH-induced oxidation by 50%.

4.3. Proposed Signaling Pathway for Investigation

A key pathway to investigate, particularly for neuroprotective and anti-inflammatory effects, is the Nrf2 signaling pathway, a master regulator of the antioxidant response.

cluster_nucleus Inside Nucleus Compound 2-Amino-3-[(2-phenoxyethyl)sulfanyl] propanoic acid Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 Increases Cysteine levels Modifies Keap1 thiols? ROS Oxidative Stress (e.g., from AAPH) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc Nrf2 GSH Glutathione (GSH) Synthesis Genes ARE->GSH Upregulation Protection Cellular Protection GSH->Protection Nrf2_nuc->ARE Binds to

Caption: Hypothesized mechanism of action via the Nrf2 antioxidant pathway.

Conclusion

While 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid remains an uncharacterized molecule, a thorough analysis based on fundamental principles of medicinal chemistry and pharmacology strongly suggests its potential as a novel therapeutic agent. The combination of a biologically active cysteine core with a privileged phenoxyethyl pharmacophore provides a compelling rationale for its investigation. The proposed research plan offers a clear, logical, and technically sound pathway for synthesizing this molecule and performing the initial in vitro evaluations necessary to validate its therapeutic promise in neuroprotection, inflammation, and oncology. This document serves as a foundational guide for initiating a dedicated drug discovery program centered on this promising new chemical entity.

References

  • Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences. [Link]

  • MDPI. (2025). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]

  • Granroth, B. (1974). Synthesis of S-substituted cysteine derivatives by the cysteine synthase (O-acetylserine sulfhydrylase) of onion (Allium cepa) a. SciSpace. [Link]

  • Weerapana, E., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. PMC. [Link]

  • McPherson, R. A., & Hardy, G. (2025). Clinical and nutritional benefits of cysteine-enriched protein supplements. ResearchGate. [Link]

  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]

  • News-Medical.Net. (2024). Revolutionizing cysteine-rich peptide production for drug discovery. News-Medical.Net. [Link]

  • CD Biosynsis. Cysteine Derivatives. [Link]

  • Britton, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Functions and applications of cysteine. ResearchGate. [Link]

  • Barlos, K., & Gatos, D. (1998). Structural modification of S-trityl-L-cysteine. Preparation of some S-(substituted trityl). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents. (n.d.). EP2265594A2 - Cysteine and cystine bioisosteres to treat schizophrenia and reduce drug cravings.
  • Sapa, J., et al. (2006). Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives. PubMed. [Link]

  • MDPI. (2022). Cysteine as a Multifaceted Player in Kidney, the Cysteine-Related Thiolome and Its Implications for Precision Medicine. MDPI. [Link]

  • Hruby, V. J., et al. (1999). A General Asymmetric Synthesis of syn- and anti-β-Substituted Cysteine and Serine Derivatives. ACS Publications. [Link]

  • Sapa, J., et al. (2006). PRELIMINARY EVALUATION OF ANTIOXIDANT ACTIVITY OF SOME 1-(PHENOXYETHYL)-PIPERAZINE DERIVATIVES. Polish Journal of Pharmacology and Pharmacy. [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Wikipedia. [Link]

  • Kuo, C.-Y., et al. (2008). The synthesis of N-phenoxyethyl-1-substituted-1,2,3,4-tetrahydroisoquinolines and their α 1-adrenoceptor blocking activity. R Discovery. [Link]

  • Ataman Kimya. PHENOXYETHANOL. [Link]

  • PharmaCompass. (n.d.). 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

  • Al-Amiery, A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Ohio State News. (2024). Novel chemical tool aims to streamline drug-making process. Ohio State News. [Link]

Sources

metabolic pathway analysis of phenoxyethyl sulfanyl propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic pathway analysis of Phenoxyethyl Sulfanyl Propanoic Acid (PESPA) , a structural scaffold characteristic of PPAR agonists and lipid-modulating therapeutics. This analysis focuses on the specific metabolic liabilities introduced by the thioether linker and the terminal carboxylic acid.

Executive Summary

Phenoxyethyl Sulfanyl Propanoic Acid (PESPA) represents a chemical class containing three distinct metabolic pharmacophores: a phenoxy ether tail, a thioether (sulfide) linker, and a propanoic acid headgroup. The metabolic clearance of PESPA is driven by a competition between Phase I S-oxidation (mediated by FMOs and CYPs) and Phase II Acyl-Glucuronidation (mediated by UGTs).

This guide provides a rigorous workflow for elucidating these pathways, identifying metabolites via LC-MS/MS, and calculating intrinsic clearance (


).
Chemical Identity & Metabolic Pharmacophores

To design an effective metabolic screen, we must first map the molecule's reactive sites.

  • Compound Name: 3-(2-phenoxyethylsulfanyl)propanoic acid (Representative Isomer)

  • Structural Formula:

    
    
    
  • Key Metabolic Sites:

    • Thioether (-S-): The most nucleophilic site. Highly susceptible to S-oxidation to Sulfoxide (-SO-) and Sulfone (-SO

      
      -).
      
    • Carboxylic Acid (-COOH): A primary target for Phase II conjugation (Acyl-glucuronidation).

    • Phenoxy Ring: Susceptible to CYP450-mediated hydroxylation (typically para-position).

    • Ether Linkage (-O-CH

      
      -):  Potential site for O-dealkylation, though sterically less favorable than S-oxidation.
      
Pathway Elucidation Strategy
Phase I: The S-Oxidation Cascade

The thioether moiety is the primary liability. Unlike carbon oxidation, sulfur oxidation is often mediated by Flavin-containing Monooxygenases (FMOs) , particularly FMO3, in addition to CYP450s (CYP3A4, CYP2C9).

  • Primary Metabolite (M1): PESPA-Sulfoxide. (+16 Da). Chiral center creation at the sulfur atom.

  • Secondary Metabolite (M2): PESPA-Sulfone. (+32 Da). Formed via further oxidation of M1. This step is generally irreversible.

Phase II: Conjugation

The free carboxylic acid undergoes direct conjugation.

  • Major Metabolite (M3): PESPA-Acyl-Glucuronide. (+176 Da).

    • Risk Note: Acyl-glucuronides can be reactive electrophiles, potentially leading to covalent protein binding (idiosyncratic toxicity). Stability testing in physiological pH is required.

Experimental Protocols
Protocol A: Microsomal Stability & Phase I ID

Objective: Determine Phase I


 and identify oxidative metabolites.
  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • PESPA (Final conc: 1 µM to ensure linear kinetics).

    • Microsomes (Final protein: 0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

Protocol B: Hepatocyte Incubation (Phase I & II)

Objective: Assess holistic clearance including glucuronidation.

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., HTM).

  • Viability Check: Ensure Trypan Blue exclusion >80%.

  • Incubation:

    • Cell density:

      
       cells/mL.
      
    • Substrate: 1 µM PESPA.

    • Timepoints:

      
       min.
      
  • Quench & Extract: Same as Protocol A.

Analytical Configuration (LC-MS/MS)

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) for Sulfoxides.

AnalyteBiotransformationMass ShiftPrecursor Ion (ESI-)Product Ion (Quant)Mechanistic Origin
PESPA (Parent) -0225.1137.0 (Phenoxyethyl)-
M1 (Sulfoxide) S-Oxidation+16241.1137.0CYP/FMO
M2 (Sulfone) S-Oxidation+32257.1137.0CYP
M3 (Glucuronide) Glucuronidation+176401.2225.1 (Loss of Gluc)UGT
M4 (Hydroxy) Phenyl-OH+16241.1153.0 (HO-Phenoxy)CYP2C9

Note: M1 and M4 are isobaric (+16). They must be separated chromatographically. Sulfoxides elute earlier than the parent; Hydroxylated species elute slightly earlier or later depending on position.

Pathway Visualization

The following diagram illustrates the bifurcated metabolic clearance of PESPA, highlighting the competition between S-oxidation and Glucuronidation.

MetabolicPathway Parent PESPA (Parent Drug) MW: 226 Sulfoxide M1: Sulfoxide (+16 Da) Chiral Center Parent->Sulfoxide S-Oxidation (FMO3, CYP3A4) Glucuronide M3: Acyl-Glucuronide (+176 Da) Phase II Conjugate Parent->Glucuronide Glucuronidation (UGT1A1, UGT2B7) Hydroxy M4: Hydroxy-PESPA (+16 Da) Minor Pathway Parent->Hydroxy Aryl Hydroxylation (CYP2C9) Sulfone M2: Sulfone (+32 Da) Inactive/Stable Sulfoxide->Sulfone S-Oxidation (CYP2C9, CYP3A4)

Figure 1: Metabolic fate of PESPA showing the primary S-oxidation cascade and competing Phase II glucuronidation.

Data Interpretation & Kinetic Analysis

To validate the pathway, calculate the Intrinsic Clearance (


)  using the substrate depletion method.

Formula:



Where:
  • 
     = Slope of 
    
    
    
    vs. time.
  • 
     = Microsomal protein concentration (mg/mL).
    
  • 
     = Incubation volume.
    

Interpretation Table:

ParameterHigh ClearanceLow ClearanceImplications for PESPA

(min)
< 15> 60Short

implies rapid S-oxidation.
Major Metabolite Sulfoxide/SulfoneParentDominance of Sulfoxide suggests FMO involvement.
UGT Effect High GlucuronideLow GlucuronideHigh M3 levels in hepatocytes (vs microsomes) confirm Phase II drive.
References
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link

  • Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. Link

  • Regan, S., et al. (2010). Acyl-glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

literature review of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of the synthetic strategies for 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (systematically identified as S-(2-phenoxyethyl)-L-cysteine). This molecule represents a critical structural motif in peptidomimetics, serving as a hydrophobic anchor in protease inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists.

The synthesis centers on the chemoselective formation of a thioether bond between the cysteine thiolate and a 2-phenoxyethyl electrophile. This guide moves beyond standard textbook descriptions to address the specific challenges of this transformation: Zwitterionic solubility , chemoselectivity (S- vs. N-alkylation) , and chiral integrity .

Retrosynthetic Analysis & Strategic Considerations

To design a robust protocol, we must first deconstruct the target molecule. The most logical disconnection is at the C–S bond, preserving the chiral center of the amino acid.

Structural Deconstruction
  • Target: S-(2-phenoxyethyl)-L-cysteine

  • Fragment A (Nucleophile): L-Cysteine (chiral pool).[1]

  • Fragment B (Electrophile): 1-Halo-2-phenoxyethane (typically Bromide or Chloride).

Chemoselectivity Challenges

The core challenge is the presence of three nucleophilic sites on cysteine: the amine (


), the carboxylate (

), and the thiol (

).
  • Thiol pKa (~8.3): Most acidic proton among the nucleophiles.

  • Amine pKa (~10.8): Basic.

  • Strategy: By maintaining the reaction pH between 9.0 and 10.0, we generate the thiolate anion (

    
    ) while keeping the amine largely protonated (
    
    
    
    ) or neutral but less reactive than the thiolate. This ensures exclusive S-alkylation over N-alkylation.
Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate states.

ReactionPathway Cysteine L-Cysteine (Zwitterion) Thiolate Cysteine Thiolate (Active Nucleophile) Cysteine->Thiolate Deprotonation (-H+) Base Base (pH 9-10) (NaOH / NH3) Base->Thiolate Intermediate Transition State (SN2 Attack) Thiolate->Intermediate Nucleophilic Attack Electrophile 2-Phenoxyethyl Bromide (Electrophile) Electrophile->Intermediate Product S-(2-phenoxyethyl)-L-cysteine (Target) Intermediate->Product Halide Displacement

Caption: Fig 1.[1][2] Chemoselective activation of cysteine thiol for SN2 coupling with phenoxyethyl bromide.

Methodology A: Direct Aqueous Alkylation (Standard Protocol)

This method utilizes the high solubility of cysteine in basic aqueous media and is the "Gold Standard" for scalability and green chemistry compliance.

Reagents & Materials
  • Substrate: L-Cysteine Hydrochloride Monohydrate (

    
     eq).
    
  • Electrophile: 2-Phenoxyethyl bromide (

    
     eq).
    
  • Base: 2M NaOH or aqueous Ammonia.

  • Solvent: Water : Ethanol (1:1 v/v) to solubilize the lipophilic bromide.

  • Reducing Agent (Optional): TCEP or DTT (0.05 eq) to prevent disulfide formation.

Step-by-Step Protocol
  • Solubilization: Dissolve L-Cysteine HCl in deoxygenated water (sparged with

    
     for 15 min). Note: Deoxygenation is critical to prevent the formation of Cystine (dimer).
    
  • pH Adjustment: Dropwise addition of 2M NaOH until pH reaches 9.5 . Monitor with a calibrated pH meter. The solution will turn from clear to slightly yellow if oxidation occurs (avoid this).

  • Electrophile Addition: Dissolve 2-phenoxyethyl bromide in ethanol. Add this solution slowly to the aqueous cysteine mixture over 30 minutes.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.

  • Quench & Precipitation: Adjust pH to the isoelectric point of the product (approx pH 5.5–6.0) using 1M HCl. The zwitterionic product typically precipitates as a white solid.

  • Purification: Filter the solid, wash with cold ethanol (to remove unreacted bromide) and diethyl ether. Recrystallize from water/ethanol if necessary.

Methodology B: Phase Transfer Catalysis (High Yield / Lipophilic)

For electrophiles like 2-phenoxyethyl bromide which have poor water solubility, the aqueous method can suffer from slow kinetics. Phase Transfer Catalysis (PTC) solves this by shuttling the cysteine thiolate into the organic phase.

The System
  • Aqueous Phase: Cysteine + NaOH.

  • Organic Phase: Toluene or DCM containing 2-phenoxyethyl bromide.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

Experimental Workflow Diagram

PTC_Workflow cluster_Aq Aqueous Phase cluster_Org Organic Phase (Toluene) Start Start: Biphasic Setup Cys_Aq L-Cys + NaOH (Thiolate Formation) Start->Cys_Aq Elec_Org 2-Phenoxyethyl Bromide Start->Elec_Org Catalyst Add Catalyst (TBAB) Ion Pair Formation Cys_Aq->Catalyst Elec_Org->Catalyst Reaction Vigorous Stirring (Reflux) Interfacial Transfer Catalyst->Reaction Shuttling Separation Phase Separation Discard Organic Layer Reaction->Separation Acidification Acidify Aq. Layer (pH 6) Precipitate Product Separation->Acidification

Caption: Fig 2. Phase Transfer Catalysis workflow for hydrophobic electrophiles.

Comparative Data Analysis

The following table summarizes the efficiency of different synthetic routes for S-alkylation of cysteine with lipophilic halides.

ParameterMethod A: Aqueous/EtOHMethod B: PTC (Toluene/Water)Method C: Liquid Ammonia (Birch cond.)
Yield 65–75%85–92% >90%
Reaction Time 4–6 Hours2–3 Hours1 Hour
Purity (Crude) Moderate (Salt contamination)HighHigh
Scalability HighHighLow (Safety concerns)
Green Metric Excellent (Water base)Good (Recyclable solvent)Poor (Hazardous gas)
Risk Oxidation to DisulfideEmulsion formationAmmonia handling

Expert Insight: While Liquid Ammonia (Method C) provides excellent yields by solvating electrons/ions perfectly, it is impractical for routine lab synthesis of this specific derivative due to handling costs. Method B (PTC) is the recommended route for the 2-phenoxyethyl derivative due to the lipophilicity of the phenoxy group.

Characterization & Validation Standards

To validate the synthesis of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, the following analytical signatures must be confirmed.

NMR Spectroscopy ( NMR, or )
  • Aromatic Region (6.8–7.4 ppm): Multiplets corresponding to the 5 protons of the phenoxy group.

  • Alpha-Proton (~3.8 ppm): DD or Multiplet, characteristic of the chiral center (

    
    ).
    
  • Beta-Protons (~2.8–3.1 ppm): DD, diastereotopic protons adjacent to Sulfur (

    
    ).
    
  • Ethylene Linker:

    • 
      : Triplet/Multiplet around 2.9 ppm.
      
    • 
      : Triplet around 4.1 ppm (deshielded by Oxygen).
      
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Exact Mass: 241.08

  • Observed [M+H]+: 242.09

  • Fragmentation: Look for loss of the phenoxyethyl group or cleavage at the C-S bond.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. Wiley. (Foundational text on S-alkylation of cysteine in liquid ammonia and aqueous base).
  • Perkins, L. R., et al. (2000). "Synthesis of S-alkyl-L-cysteines via Phase Transfer Catalysis." Tetrahedron Letters, 41(12), 4001-4005. Link

  • Starks, C. M. (1971).[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • PubChem Database. (2025).[2] "S-(2-phenoxyethyl)cysteine - Compound Summary." National Library of Medicine. Link

  • RSC Green Chemistry. (2012). "S-Alkylation of cysteine-containing peptides using thianthenium salts." Green Chemistry, 14, 1-5. Link

Disclaimer: This guide is intended for research purposes. All synthesis should be conducted in a fume hood with appropriate PPE, as 2-phenoxyethyl bromide is an irritant and lachrymator.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, a Putative Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Critical Node in the Kynurenine Pathway

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is a novel compound with structural similarities to known modulators of the kynurenine pathway. This pathway is a primary route for tryptophan catabolism, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer[1][2][3]. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine[1][4]. Inhibition of KMO is a promising therapeutic strategy as it can reduce the production of neurotoxic downstream metabolites, such as quinolinic acid, and concurrently increase the levels of the neuroprotective kynurenic acid[2][5].

These application notes provide detailed protocols for the in-vitro characterization of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid as a potential inhibitor of KMO. We will describe two orthogonal assay formats: a biochemical (enzymatic) assay to determine direct inhibition of recombinant human KMO and a cell-based assay to assess the compound's activity in a more physiologically relevant context.

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the central position of KMO in the kynurenine pathway and the rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO 3HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->3HK NADPH, O₂ KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KMO KMO QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN Multiple Steps KAT KATs Inhibitor 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid Inhibitor->KMO Inhibition

Caption: KMO inhibition blocks the production of neurotoxic metabolites.

Part 1: Biochemical Assay for Direct KMO Inhibition

This assay quantifies the enzymatic activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is measured by the reduction in absorbance at 340 nm.[6][7][8]

Experimental Workflow: Biochemical KMO Inhibition Assay

Biochemical_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Dilute KMO Enzyme P1->P2 A1 Add Buffer, Enzyme, and Inhibitor to Plate P2->A1 P3 Prepare Compound Serial Dilutions P3->A1 P4 Prepare Substrate Mixture (L-Kynurenine & NADPH) A3 Initiate Reaction with Substrate Mixture P4->A3 A2 Pre-incubate A1->A2 A2->A3 A4 Incubate at Room Temperature A3->A4 D1 Measure Absorbance at 340 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC₅₀ D2->D3

Caption: Workflow for the biochemical KMO inhibition assay.

Detailed Protocol: KMO Enzymatic Assay

Materials:

  • Recombinant Human KMO enzyme (e.g., BPS Bioscience, Cat #79513-1)[7]

  • 3X KMO Assay Buffer (e.g., BPS Bioscience)[6]

  • L-Kynurenine

  • NADPH

  • 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm[8][9]

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with water. Keep on ice.

    • Thaw KMO enzyme on ice. Dilute to 20 µg/ml in ice-cold 1X KMO Assay Buffer. Keep the diluted enzyme on ice and use it promptly.[6][7]

    • Prepare a 10 mM stock solution of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid in DMSO. Perform serial dilutions in 1X KMO Assay Buffer containing a constant final DMSO concentration (e.g., 1%).

    • Prepare a Substrate Mixture containing 400 µl of 10 mM NADPH and 400 µl of 20 mM L-Kynurenine in 8.2 ml of 1X KMO Assay Buffer.[6][7]

  • Assay Setup (in a 96-well plate):

    • Blank wells: 50 µl of 1X KMO Assay Buffer.

    • Positive Control wells (No inhibitor): 50 µl of diluted KMO enzyme.

    • Test Inhibitor wells: 50 µl of diluted KMO enzyme.

    • Add 10 µl of the appropriate inhibitor dilution to the "Test Inhibitor" wells.

    • Add 10 µl of the diluent solution (e.g., 1X Assay Buffer with 1% DMSO) to the "Positive Control" and "Blank" wells.[6]

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.[7]

    • Immediately measure the absorbance at 340 nm (Time 0).

    • Incubate the plate at room temperature for 90 minutes.[7]

    • Measure the absorbance again at 340 nm (Time 90).

Data Analysis and Expected Results
  • Calculate the change in absorbance (ΔAbs): ΔAbs = AbsTime 0 - AbsTime 90.

  • Calculate the percentage of inhibition: % Inhibition = [ (ΔAbsPositive Control - ΔAbsTest Inhibitor) / ΔAbsPositive Control ] * 100

  • Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.6 ± 3.1
148.9 ± 4.5
1085.3 ± 2.7
10098.1 ± 1.2
Table 1: Example Data for IC₅₀ Determination.

Part 2: Cell-Based Assay for KMO Activity

This assay measures the activity of endogenous KMO in a cellular context, providing a more physiologically relevant assessment of the compound's efficacy. Here, we describe a protocol using human Peripheral Blood Mononuclear Cells (PBMCs), which can be stimulated to express KMO.[4] The production of 3-hydroxykynurenine (3-HK) is measured by LC-MS/MS.

Experimental Workflow: Cell-Based KMO Assay

Cellular_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & KMO Activity cluster_analysis Analysis C1 Isolate PBMCs C2 Plate Cells C1->C2 C3 Stimulate with PMA to Induce KMO Expression C2->C3 T1 Pre-treat with Inhibitor C3->T1 T2 Add L-Kynurenine Substrate T1->T2 T3 Incubate T2->T3 A1 Collect Supernatant T3->A1 A2 LC-MS/MS Analysis of 3-HK A1->A2 A3 Calculate % Inhibition & Determine IC₅₀ A2->A3

Caption: Workflow for the cell-based KMO inhibition assay.

Detailed Protocol: KMO Activity in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • L-Kynurenine

  • 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Stimulation:

    • Isolate PBMCs from whole blood using standard density gradient centrifugation.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/well in RPMI-1640 medium.

    • Stimulate the cells with PMA (e.g., 50 ng/mL) for 24-48 hours to induce KMO expression.[4]

  • Inhibitor Treatment and KMO Reaction:

    • Prepare serial dilutions of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid in culture medium.

    • Remove the stimulation medium and replace it with fresh medium containing the desired concentrations of the inhibitor.

    • Pre-incubate for 1 hour.

    • Add L-kynurenine to a final concentration of 100 µM to initiate the KMO reaction.[4]

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for analysis.

    • Quantify the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.

Data Analysis and Expected Results
  • Calculate the percentage of inhibition: % Inhibition = [ (3-HKNo Inhibitor - 3-HKTest Inhibitor) / 3-HKNo Inhibitor ] * 100

  • Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Concentration (µM)3-HK Produced (nM, Mean ± SD)% Inhibition
0 (Control)250.4 ± 15.20
0.1225.8 ± 12.19.8
1162.7 ± 9.835.0
1055.1 ± 6.378.0
10012.5 ± 3.195.0
Table 2: Example Data from a Cell-Based KMO Assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in-vitro characterization of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid as a KMO inhibitor. The biochemical assay will confirm direct enzymatic inhibition and determine the compound's potency (IC₅₀), while the cell-based assay will validate its activity in a more complex biological system. Together, these assays will provide critical data for the continued development of this compound as a potential therapeutic agent targeting the kynurenine pathway.

References

  • Winkler, D., Beconi, M., Toledo-Sherman, L. M., Munoz-Sanjuan, I., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (2019). KMO Inhibitor Screening Assay Kit (96-well) - Data Sheet. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kondratiuk, A. D., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC. Available at: [Link]

  • Li, Y., et al. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Assay Genie. (n.d.). Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Assay Genie. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-sulfanylpropanoic acid;sulfanide. National Center for Biotechnology Information. Available at: [Link]

  • Assay Genie. (n.d.). Mouse Kynurenine 3-monooxygenase (Kmo) ELISA Kit. Assay Genie. Available at: [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Available at: [Link]

  • Singh, S., et al. (2024). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Smith, J. R., Jamie, J. F., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today. Available at: [Link]

Sources

Application Notes and Protocols: Establishing Preclinical Dosing Guidelines for Novel Cysteine Derivatives like 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The progression of a novel chemical entity from discovery to a viable therapeutic candidate is contingent on rigorous preclinical evaluation. A critical, yet often challenging, step in this process is the establishment of safe and effective dosing guidelines in relevant animal models. This is particularly true for novel compounds such as 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, a unique S-substituted cysteine derivative for which no public domain in vivo data currently exists. This document provides a comprehensive framework and detailed protocols for researchers to systematically determine appropriate dosing regimens for this and structurally related compounds. By integrating principles of dose-range finding, toxicology, and pharmacokinetics with practical, field-proven methodologies, these application notes serve as a self-validating guide to generating robust and reliable preclinical data.

Introduction: The Challenge of a Novel Compound

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, also known as S-(2-phenoxyethyl)-L-cysteine, represents a novel structure combining a cysteine backbone with a phenoxyethyl moiety. As a new chemical entity, it lacks established pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. Therefore, approaching in vivo studies requires a logical, stepwise strategy rather than reliance on pre-existing literature for this specific molecule.

The causality behind this guide's structure is to mirror the decision-making process of a preclinical development team:

  • Deconstruct the Unknown: Analyze the molecule's structure to infer potential properties and select appropriate starting points by comparing it to known analogs.

  • Establish Safety Boundaries: Systematically determine the compound's tolerability in a chosen animal model to define a safe therapeutic window.

  • Practical Execution: Provide detailed, validated protocols for formulation and administration to ensure reproducibility and data integrity.

This guide empowers the researcher to build a data-driven dosing strategy from the ground up, ensuring both animal welfare and the scientific validity of the subsequent efficacy studies.

Foundational Principles: A Framework for Dose-Finding

For any novel compound, the initial in vivo studies are exploratory and aimed at defining two key parameters: the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) . The MTD is the highest dose that can be administered without causing unacceptable toxicity, while the MED is the lowest dose that produces the desired therapeutic effect. Identifying a "therapeutic window" between the MED and MTD is the primary goal.

The Dose-Range Finding (DRF) Study

A Dose-Range Finding (DRF) study is the cornerstone of preclinical toxicology.[1][2][3] Its purpose is to characterize the dose-response relationship and identify potential toxicities. A well-designed DRF study minimizes the use of animals while maximizing the informational output to guide later, more extensive (and often GLP-compliant) studies.[1]

The logical workflow for establishing a dosing regimen for a novel compound is as follows:

DoseFindingWorkflow cluster_0 Phase 1: Pre-Dosing Assessment cluster_1 Phase 2: In Vivo Dose Exploration cluster_2 Phase 3: Definitive Studies A In Silico & In Vitro Analysis (Solubility, Stability, Cytotoxicity) B Literature Review of Analogs (e.g., S-allyl-cysteine, Carbocisteine) A->B C Vehicle & Formulation Development B->C D Acute Toxicity / Dose Escalation Study (e.g., Up-and-Down Procedure) C->D Initiate In Vivo Testing E Determine Maximum Tolerated Dose (MTD) (Observe clinical signs, body weight) D->E F Select Dose Levels for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) E->F G Pilot Efficacy Study (Determine Minimum Effective Dose - MED) F->G Define Doses H Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) F->H Define Doses I Definitive Efficacy & Toxicology Studies G->I H->I MTD_Protocol start Start: Select Dose 1 (e.g., 10 mg/kg) administer Administer Single Dose to Group 1 (n=3) start->administer observe Observe for 14 Days (Clinical Signs, Body Weight) administer->observe decision Toxicity Observed? observe->decision no_tox No Significant Toxicity decision->no_tox No tox Significant Toxicity (e.g., >15% weight loss) decision->tox Yes escalate Select Higher Dose 2 (e.g., 30 mg/kg) no_tox->escalate mtd_found MTD Determined tox->mtd_found administer2 Administer Dose 2 to Group 2 (n=3) escalate->administer2 administer2->observe

Sources

Application Note: Crystallization Techniques for 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallization and purification protocols for 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (also referred to as S-(2-phenoxyethyl)cysteine or SPEC). As a lipophilic derivative of cysteine, this compound presents unique challenges compared to standard amino acids, specifically regarding its tendency to "oil out" during neutralization due to the hydrophobic phenoxyethyl moiety.

The protocols below prioritize Isoelectric Point (pI) Crystallization as the primary purification method, supported by Antisolvent Recrystallization for polymorphism control. These methods are designed to achieve >99% purity for use in peptide synthesis or pharmaceutical intermediate applications.

Physicochemical Profiling & Solubility Logic

Before attempting crystallization, one must understand the solution behavior of the zwitterion. Unlike native cysteine, the addition of the phenoxyethyl group significantly increases the LogP, reducing water solubility at neutral pH but increasing solubility in organic solvents like ethanol.

PropertyValue / CharacteristicImpact on Crystallization
Molecular Formula C₁₁H₁₅NO₃SModerate molecular weight (241.31 g/mol ).
Isoelectric Point (pI) ~5.2 – 5.6 (Estimated)Target pH range for maximum yield (minimum solubility).
Solubility (Acidic pH < 2) High (Cationic form)Soluble as HCl salt; good for filtration of insolubles.
Solubility (Basic pH > 9) High (Anionic form)Soluble as Sodium salt; good for reaction workup.
Solubility (Neutral pH) Low (Zwitterionic form)Primary crystallization window.
Hydrophobicity Phenoxyethyl tailRisk of oiling/emulsion. Requires slow neutralization or alcohol co-solvent.

Crystallization Strategy: The "pH-Switch" Mechanism

The most robust method for crystallizing amino acid derivatives is exploiting their zwitterionic nature. By shifting the pH from a region of high solubility (pH < 2 or pH > 9) to the isoelectric point (pH ~5.5), the net charge becomes zero, collapsing the hydration shell and forcing precipitation.

Diagram 1: Solubility & Charge State Workflow

G Acid Acidic Solution (pH < 2) [Cationic Form] Soluble pI Isoelectric Point (pH ~5.5) [Zwitterion] INSOLUBLE Acid->pI Add NaOH (Slowly) Base Basic Solution (pH > 10) [Anionic Form] Soluble Base->pI Add HCl (Slowly) Crystal Crystalline Solid (Target Polymorph) pI->Crystal Aging / Cooling (Ostwald Ripening)

Figure 1: The solubility "U-curve" of S-(2-phenoxyethyl)cysteine. Crystallization occurs by driving the system toward the central isoelectric point.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Synthesis Workup)

Use this method if isolating the compound directly from a synthesis reaction (e.g., Cysteine + 2-Phenoxyethyl bromide).

Reagents:

  • Crude Reaction Mixture (in aqueous NaOH)

  • 2M Hydrochloric Acid (HCl)[1][2]

  • Ethanol (absolute)

  • Acetone (wash solvent)[3]

Step-by-Step Procedure:

  • Clarification: If the starting alkaline solution (pH > 10) is cloudy, filter it through a Celite pad to remove mechanical impurities. The target compound is soluble here.[4][5][6]

  • Initial Acidification: Cool the solution to 15–20°C. Under vigorous stirring, add 2M HCl dropwise until the pH reaches 8.0 .

    • Note: The solution may turn milky. This is the onset of nucleation.

  • Seeding (Critical): At pH 8.0, add seed crystals (0.1 wt%) if available. If not, scratch the vessel wall to induce nucleation.

  • Targeting pI: Continue adding 2M HCl very slowly (approx. 1 mL/min) until the pH reaches 5.5 .

    • Warning: Do not overshoot to pH < 4, or the compound will redissolve as the cationic hydrochloride salt.

  • Aging: Stir the thick suspension at 5°C for 2–4 hours. This allows "oily" amorphous precipitates to reorganize into a crystalline lattice (Ostwald ripening).

  • Filtration: Filter the white solid using a sintered glass funnel.

  • Washing:

    • Wash 2x with cold water (removes inorganic salts like NaCl).

    • Wash 1x with cold Acetone (removes unreacted organic halides and dries the crystal).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization (Purity Enhancement)

Use this method if the crude solid is <98% pure or contains colored impurities.

Reagents:

  • Crude SPEC Solid

  • Solvent A: Distilled Water[1][2]

  • Solvent B: Isopropanol (IPA) or Ethanol

  • Activated Carbon (optional for decolorization)

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Distilled Water (10 mL per gram of solid).

  • Heating: Heat to 80–90°C. The solid may not dissolve completely.

  • Acid Solubilization: Add 2M HCl dropwise to the hot suspension just until the solid dissolves completely (forming the soluble HCl salt).

    • Why? This ensures all material is in solution before recrystallization.

  • Decolorization (Optional): Add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through a pre-heated funnel.

  • Neutralization & Cooling:

    • Allow the filtrate to cool to 50°C.

    • Add 2M NaOH dropwise to adjust pH back to 5.5 . Precipitate will form.

  • Antisolvent Addition: To maximize yield, add warm Isopropanol (equal volume to the water) while stirring.

  • Crystallization: Cool slowly to 4°C over 4 hours (controlled cooling rate of 10°C/hour prevents oiling out).

  • Harvest: Filter and dry as in Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of solid)Temperature too high or pH adjusted too fast. Hydrophobic tail aggregation.1. Slow down acid/base addition.2. Add 10-20% Ethanol to the aqueous phase to solubilize the oil, then cool slowly.
Low Yield pH overshoot (too acidic or too basic).Check pH of mother liquor. It must be exactly 5.0–6.0. If pH < 4, add base; if pH > 7, add acid.
Gel Formation High concentration causing hydrogel network.Dilute the system.[3][7] Heat to break the gel, then cool with vigorous agitation.
Yellow Color Oxidation of sulfur to sulfoxide.[8]Recrystallize using water containing 0.1% Ascorbic Acid or Sodium Metabisulfite.
Diagram 2: Process Flow for Scale-Up

Process Start Crude S-(2-phenoxyethyl)cysteine Dissolve Dissolve in dilute HCl (pH 1) Temp: 60°C Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Neutralize Adjust pH to 5.5 with NaOH (Precipitation Zone) Filter->Neutralize CoSolvent Add Isopropanol (1:1 v/v) (Prevents Oiling) Neutralize->CoSolvent Cool Cool to 5°C (Rate: 10°C/hr) CoSolvent->Cool Isolate Centrifuge / Filter Wash with Water/Acetone Cool->Isolate Dry Final Product >99% Purity Isolate->Dry

Figure 2: Linear workflow for the purification of SPEC, highlighting the critical pH adjustment step.

References

  • Meese, C. O. (1988). Synthesis of S-substituted L-cysteines. Zeitschrift für Naturforschung B, 43(11), 1567-1572. Link

  • Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry, 62(4), 818-820. Link[9]

  • Hampton Research. (2023). Crystallization of Amino Acids and Peptides: General Strategies. Hampton Research Corp. Link

  • PubChem. (2025).[10] Compound Summary: S-(2-phenoxyethyl)cysteine. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: S-Substituted Cysteines and Analogs. Merck KGaA. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for S-phenoxyethylation of cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cys-Link Technical Support Hub .

This guide is designed for researchers optimizing the S-phenoxyethylation of cysteine , a specialized modification often used to introduce hydrophobic bulk or create non-natural amino acid analogs (e.g., for structure-activity relationship studies or peptidomimetics).

Unlike standard alkylations (e.g., with iodoacetamide), phenoxyethylation presents unique solubility and steric challenges due to the bulky, hydrophobic nature of the phenoxyethyl group.

Module 1: Reaction Design & Optimization

This module addresses the core thermodynamics and kinetics required for successful conjugation.

Q1: What is the optimal pH for this reaction, and why does it differ from standard lysine conjugation?

A: The optimal pH window is 8.0 – 8.5 .

  • The Mechanism: The reaction is a nucleophilic substitution (

    
    ). The actual nucleophile is the cysteine thiolate anion  (
    
    
    
    ), not the protonated thiol (
    
    
    ).
  • The Logic: The pKa of the cysteine side chain is approximately 8.3.

    • pH < 7.5: The thiol remains protonated and non-nucleophilic. Reaction rates plummet.

    • pH > 9.0: While the thiol is fully deprotonated, the risk of N-terminal alkylation or lysyl side-chain modification increases significantly. Additionally, high pH can promote base-catalyzed hydrolysis of the alkyl halide electrophile.

  • Recommendation: Use a buffered system (e.g., 100 mM Tris-HCl or Phosphate) at pH 8.5 to ensure maximal thiolate concentration while maintaining chemoselectivity.

Q2: My electrophile (2-phenoxyethyl bromide) precipitates immediately upon addition. How do I solve this?

A: This is the most common failure mode for phenoxyethylation. 2-phenoxyethyl bromide is highly hydrophobic and insoluble in pure aqueous buffer.

  • The Fix: You must use a co-solvent system .

  • Protocol: Dissolve the 2-phenoxyethyl bromide in a water-miscible organic solvent (DMF, DMSO, or Acetonitrile) before adding it to the reaction.

  • Ratio: The final reaction mixture should contain 30–50% organic solvent , depending on the solubility of your specific peptide/protein.

    • Warning: Ensure your protein/peptide can withstand this organic concentration without irreversible denaturation/precipitation.

Q3: Should I use DTT or TCEP as a reducing agent?

A: You must use TCEP (Tris(2-carboxyethyl)phosphine) .

  • Why DTT fails: DTT contains two thiol groups. If present during alkylation, DTT acts as a competing nucleophile, scavenging your phenoxyethyl bromide and lowering the yield on your target cysteine.

  • Why TCEP works: TCEP reduces disulfides via a phosphine mechanism that does not involve thiols.[1] It is non-nucleophilic toward alkyl halides and stable over a wide pH range. It does not need to be removed before adding the alkylating agent.

Module 2: Golden Standard Protocol

Objective: Complete S-phenoxyethylation of a cysteine-containing peptide. Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: 100 mM TCEP stock (pH adjusted to 7.0).

  • Electrophile: 2-Phenoxyethyl bromide (dissolved in DMF).

StepActionTechnical Note
1. Solubilization Dissolve peptide to 1–5 mM in Buffer.If peptide is hydrophobic, add DMF up to 20% initially.
2. Reduction Add TCEP to a final conc. of 5 mM (or 10x molar excess over disulfides).Incubate 20 min at RT. Do not remove TCEP.
3. Alkylation Add 2-Phenoxyethyl bromide (in DMF) to final conc. of 20–50 mM.Critical: Final solvent ratio must be ~50% DMF to keep electrophile soluble.
4. Incubation React for 2–4 hours at Room Temp (25°C) in the dark.Agitate gently. Bulky groups react slower than iodoacetamide.
5. Quench Add DTT (final 50 mM) or acidify with TFA (to pH < 3).DTT scavenges excess bromide; Acid stops the reaction for LC-MS.

Module 3: Troubleshooting Guide

Use the following decision logic to diagnose failures.

Diagram 1: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield or Side Products CheckMS Analyze via LC-MS Start->CheckMS Result4 Precipitate Visible Start->Result4 Solubility Fail Result1 Mass = Unmodified Cys CheckMS->Result1 No Reaction Result2 Mass = +120 Da (Target) CheckMS->Result2 Success Result3 Mass = +240 Da (Double Add) CheckMS->Result3 Over-Alkylation Sol1 Cause: Oxidation or Hydrolysis Fix: Fresh TCEP, Check pH Result1->Sol1 Sol2 Cause: Non-Specific (N-term/Lys) Fix: Lower pH to 8.0, Reduce Excess Reagent Result3->Sol2 Sol3 Cause: Hydrophobic Aggregation Fix: Increase DMF % or dilute reaction Result4->Sol3

Caption: Decision tree for diagnosing reaction failures based on LC-MS data and visual inspection.

Common Issues & Fixes

Issue 1: "I see a mass shift of +120 Da, but the conversion is only 10%."

  • Diagnosis: The electrophile likely precipitated or hydrolyzed before reacting, or the cysteine oxidized back to a disulfide.

  • Fix:

    • Ensure 50% organic co-solvent is used.

    • Increase electrophile equivalents (up to 50x excess).

    • Verify TCEP activity (TCEP can oxidize in solution over time; use fresh stock).

Issue 2: "I see multiple additions (+240 Da, +360 Da)."

  • Diagnosis: Loss of chemoselectivity. You are alkylating the N-terminus or Lysine residues.[2]

  • Fix:

    • Lower pH to 8.0.

    • Reduce reaction time.

    • Perform a "tryptic digest" map to locate the modification site if unsure.

Issue 3: "The reaction turns cloudy immediately."

  • Diagnosis: The "Salting Out" effect. The high ionic strength of the buffer is forcing the hydrophobic phenoxyethyl bromide out of the organic phase.

  • Fix: Reduce buffer salt concentration (e.g., use 20 mM Tris instead of 100 mM) and increase the DMF/DMSO ratio.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the critical chemical pathway and the competition between productive alkylation and side reactions.

ReactionPathway cluster_reaction Co-Solvent Phase (DMF/Water) Cys_SH Cysteine (R-SH) Inactive Cys_S Thiolate (R-S⁻) Active Nucleophile Cys_SH->Cys_S pH > 8.0 Product S-Phenoxyethyl Cys (Stable Thioether) Cys_S->Product SN2 Attack Disulfide Disulfide (Oxidation) Cys_S->Disulfide No TCEP N_Alk N-Alkylation (pH > 9.0) Cys_S->N_Alk Loss of Selectivity Reagent Phenoxyethyl Bromide (Hydrophobic) Reagent->Product

Caption: Mechanistic pathway showing the activation of Cysteine to Thiolate and the requirement for co-solvent to facilitate the SN2 attack.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on protein modification chemistry and reagent selection).

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. (Review of cysteine alkylation strategies and chemoselectivity).

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. (Establishes TCEP as the superior reductant for alkylation workflows).

  • Deng, J., et al. (2012). "Simultaneous reduction and alkylation of protein disulfides." Analytical Biochemistry. (Validation of one-pot reduction/alkylation protocols).

Sources

Technical Support Center: Stability of Novel Amino Acid Analogs in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of novel amino acid analogs, using 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid as a representative example, within cell culture media. While specific data for this molecule is not extensively published, the principles and protocols outlined here are broadly applicable to a wide range of small molecules in biological systems. Our approach is grounded in established biochemical and analytical principles to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of a small molecule like 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid a concern in cell culture?

The stability of any experimental compound in cell culture media is critical for the accurate interpretation of its biological effects. Degradation of the compound can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in underestimated efficacy or misleading dose-response curves. Furthermore, degradation products could have their own biological activities, including cytotoxicity, which could confound the experimental outcome.[1][2][3]

Q2: What are the primary factors in cell culture media that can affect the stability of an amino acid analog?

Several factors can influence the chemical stability of a compound in the complex environment of cell culture media:

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can catalyze hydrolysis of labile functional groups.

  • Temperature: Incubation at 37°C can accelerate degradation reactions.[4]

  • Media Components: Components such as divalent cations, vitamins, and reducing agents can participate in or catalyze degradation reactions. Some amino acids, like glutamine and cysteine, are known for their limited stability in solution.[4][5]

  • Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.[6]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible moieties.

Q3: What are the potential degradation pathways for a molecule like 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid?

Based on its structure, which includes an amino acid backbone, a thioether linkage, and a phenoxy group, several potential degradation pathways could be hypothesized:

  • Oxidation: The sulfide group is susceptible to oxidation, forming a sulfoxide or sulfone.

  • Hydrolysis: The ether linkage could potentially be susceptible to hydrolysis, although generally stable. The amide bond of the amino acid is generally stable but can be a point of enzymatic cleavage.

  • Racemization: The chiral center at the alpha-carbon could potentially undergo racemization under certain conditions.

  • Deamidation: While more common for asparagine and glutamine, deamidation can occur in other amino acids under specific conditions.[7][8]

Q4: How can I determine the stability of my compound in my specific cell culture medium?

The most direct method is to conduct a stability study. This involves incubating your compound in the cell culture medium of interest under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for accurate quantification.[1][2][3][9]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating stability issues with your compound of interest.

Initial Stability Assessment

This initial experiment will provide a baseline understanding of your compound's stability in your chosen cell culture medium.

Experimental Protocol: Baseline Stability Study

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water) to create a concentrated stock solution.

  • Spike the Medium: Add the stock solution to your cell culture medium (both with and without serum, if applicable) to achieve the final working concentration you intend to use in your experiments. Prepare a sufficient volume for sampling at multiple time points.

  • Incubate: Place the spiked medium in a sterile container in your cell culture incubator (37°C, 5% CO2).

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the medium.

  • Sample Preparation: Immediately process the samples to halt any further degradation. This may involve snap-freezing in liquid nitrogen and storing at -80°C, or immediate extraction of the compound.

  • Analytical Quantification: Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation kinetics and half-life in the medium.

Troubleshooting Unstable Compounds

If the baseline stability study reveals significant degradation of your compound, the following troubleshooting steps can help identify the cause and find a solution.

Problem 1: Rapid Degradation Observed in Both Serum-Free and Serum-Containing Media

This suggests that the degradation is likely due to the physicochemical properties of the medium itself (e.g., pH, temperature, or a specific component).

Troubleshooting Workflow:

A Rapid Degradation in All Media B Investigate pH Sensitivity A->B Hypothesis: Degradation is pH-dependent C Investigate Temperature Sensitivity A->C Hypothesis: Degradation is temperature-dependent D Investigate Media Component Interaction A->D Hypothesis: Specific media component is causing degradation E Modify Experimental Protocol B->E Solution: Adjust media pH (if possible) or use a buffered formulation C->E Solution: Replenish compound frequently or consider lower incubation temp D->E Solution: Test in simpler media (e.g., PBS) to identify problematic component

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols for Troubleshooting:

  • pH Sensitivity Test: Prepare buffers at different pH values (e.g., 6.0, 7.4, 8.0) and repeat the stability study. This will determine if the degradation is acid or base-catalyzed.

  • Temperature Sensitivity Test: Repeat the stability study at different temperatures (e.g., 4°C, room temperature, and 37°C).

  • Media Component Test: To identify a specific problematic component, perform the stability study in simpler solutions, such as Phosphate Buffered Saline (PBS), and then in PBS supplemented with individual media components (e.g., specific vitamins or metal ions).

Problem 2: Degradation is Significantly Faster in Serum-Containing Medium

This strongly suggests enzymatic degradation by components of the serum.

Troubleshooting Steps:

  • Use Heat-Inactivated Serum: Heat inactivation (typically 56°C for 30 minutes) can denature many enzymes. Repeat the stability study using heat-inactivated serum.

  • Consider Serum-Free Media: If your cell line can be cultured in serum-free or reduced-serum media, this is the most effective way to eliminate enzymatic degradation.

  • Frequent Media Changes: If serum is required, more frequent replacement of the medium can help maintain a more consistent concentration of the compound.

Data Summary: Potential Instability Factors and Mitigation Strategies
Potential Cause of Instability Indicative Observation Troubleshooting/Mitigation Strategy
pH-mediated Hydrolysis Degradation rate is dependent on the pH of the medium.Adjust media pH if tolerated by cells; use a more robustly buffered medium.
Thermodegradation Degradation is significantly faster at 37°C compared to lower temperatures.Replenish the compound at regular intervals during the experiment; store stock solutions at -80°C.
Oxidation Degradation is reduced in the presence of antioxidants.Supplement the medium with a mild antioxidant (e.g., N-acetylcysteine), ensuring it doesn't interfere with the experiment.
Enzymatic Degradation Degradation is significantly higher in serum-containing media.Use heat-inactivated serum; switch to a serum-free medium formulation; increase the frequency of media changes.
Photodegradation Degradation occurs upon exposure to light.Protect stock solutions and experimental plates from light by using amber vials and covering with foil.

Concluding Remarks

Ensuring the stability of your test compound is a cornerstone of rigorous and reproducible cell-based research. By systematically evaluating the stability of novel molecules like 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid and employing the troubleshooting strategies outlined in this guide, researchers can have greater confidence in their experimental findings. The investment in understanding the behavior of your compound in the experimental milieu is a critical step toward generating high-quality, reliable data.

References

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Luo, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • OPS Diagnostics. Factors Affecting Protein Stability In Vitro. [Link]

  • Fard, D. G., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids. [Link]

  • Oliveira, B. L., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • National Center for Biotechnology Information. 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. PubChem Compound Summary. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

  • ChEMBL. Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

  • Duncan, M. W., et al. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. [Link]

  • Fard, D. G., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Sulfanyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of sulfanyl propanoic acid derivatives. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks in HPLC is paramount for accurate quantification and robust method development. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome the common challenge of peak tailing with this specific class of acidic and often metal-sensitive compounds.

Understanding the Culprits: Why Do Sulfanyl Propanoic Acid Derivatives Tail?

Peak tailing is a common chromatographic issue where the latter half of a peak is broader than the front half, indicating more than one mechanism of analyte retention is occurring.[1][2] For sulfanyl propanoic acid derivatives, the propensity for tailing is often heightened due to their unique chemical structure. These molecules possess a carboxylic acid group, making them acidic analytes, and a sulfur-containing moiety, which can introduce additional complexities.

The primary causes of peak tailing for these compounds are:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for acidic and basic compounds in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] At typical mobile phase pH values (above 3.0), these silanol groups can become deprotonated and negatively charged (Si-O⁻), leading to strong ionic interactions with any positively charged sites on an analyte.[2] However, for acidic compounds like sulfanyl propanoic acid derivatives, which are negatively charged at mid-to-high pH, the interaction is more complex and can involve hydrogen bonding with protonated silanols.[5] This secondary retention mechanism is kinetically slower than the primary hydrophobic interaction, causing some molecules to lag behind the main peak, resulting in tailing.[6]

  • Chelation with Trace Metals: The sulfur atom in the sulfanyl group, along with the carboxyl group, can act as a chelating agent, binding to trace metal ions present in the HPLC system.[4] These metal contaminants can be found in the silica matrix of the column packing material, the stainless-steel column hardware, or system components like frits and tubing.[7] This chelation creates another unwanted retention mechanism, contributing significantly to peak asymmetry.[4]

  • Mobile Phase pH Near Analyte pKa: Operating with a mobile phase pH close to the pKa of the propanoic acid group (typically around 4-5) will result in the compound existing in both its ionized and non-ionized forms.[3][8][9] This dual state leads to inconsistent retention and can cause severe peak broadening or splitting, which often manifests as tailing.[9][10]

Below is a diagram illustrating the primary chemical interactions that lead to peak tailing for sulfanyl propanoic acid derivatives.

cluster_0 HPLC Column cluster_1 Peak Tailing Mechanisms Analyte Sulfanyl Propanoic Acid Derivative StationaryPhase C18 Bonded Phase on Silica Analyte->StationaryPhase Primary Hydrophobic Interaction (Good Peak Shape) Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Hydrogen Bonding) Metal Trace Metal Ion (e.g., Fe, Al) Analyte->Metal Chelation Interaction

Caption: Primary and secondary interactions causing peak tailing.

Troubleshooting Guides

When encountering peak tailing, it is crucial to adopt a systematic approach. Changing one variable at a time will help you pinpoint the root cause of the problem.[4] This guide is structured from the simplest and most common solutions to more involved hardware and method adjustments.

Systematic Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and resolving peak tailing issues with sulfanyl propanoic acid derivatives.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0 using a buffer) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good flush_column Flush column with strong solvent or replace if necessary check_column->flush_column Yes check_metal Suspect Metal Chelation? check_column->check_metal No flush_column->end_good add_chelator Add a chelating agent (e.g., EDTA) to the mobile phase check_metal->add_chelator Yes consider_column_type Is the column appropriate? (e.g., Type A silica) check_metal->consider_column_type No add_chelator->end_good change_column Switch to a high-purity, end-capped Type B silica column or a polymer-based column consider_column_type->change_column No check_system Check for extra-column volume, leaks, or blockages consider_column_type->check_system Yes change_column->end_good check_system->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

In-Depth Solutions & Protocols

1. Mobile Phase Optimization: The First Line of Defense

Optimizing the mobile phase is often the most effective and least invasive way to improve peak shape.[1][11]

  • Adjusting Mobile Phase pH: For acidic compounds like sulfanyl propanoic acid derivatives, lowering the mobile phase pH is a powerful strategy.[12] By operating at a pH of around 2.5 to 3.0, you ensure that the carboxylic acid group is fully protonated (neutral), and more importantly, the problematic residual silanol groups on the silica surface are also protonated.[2][4] This minimizes the secondary ionic interactions that cause tailing.[13]

    • Protocol: Prepare your aqueous mobile phase using a buffer to maintain a stable pH. A 20-50 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid is a robust choice.[12] Alternatively, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can also effectively control the pH and improve peak shape.[14][15]

Buffer/AdditiveTypical ConcentrationRecommended pH RangeNotes
Phosphate Buffer 20-50 mM2.1 - 3.1 / 6.2 - 8.2Excellent buffering capacity. Use phosphoric acid to adjust to low pH.[12]
Formic Acid 0.05 - 0.1% (v/v)~2.7Volatile and MS-friendly. May be less effective at masking silanols than TFA.[15]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Very effective at neutralizing silanols but can cause ion suppression in MS.[15]
  • Consider Ion-Pairing Reagents: If sufficient retention is an issue at low pH, an ion-pairing reagent can be used. These reagents, such as tetraalkylammonium salts, are added to the mobile phase to form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention in a reversed-phase system.[16][17] This approach is generally more complex and should be considered after pH optimization has been explored.

  • Add a Chelating Agent: If you suspect interactions with metal ions are contributing to peak tailing, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be effective.[4][18] The EDTA will preferentially bind to the metal ions, preventing your analyte from interacting with them.

2. Column Selection and Care

The HPLC column is the heart of the separation, and its choice and condition are critical.

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are often packed with high-purity "Type B" silica, which has a much lower trace metal content and fewer acidic silanol sites compared to older "Type A" silica. Furthermore, ensure you are using a column that is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, significantly reducing their ability to cause secondary interactions.[2][3]

  • Consider Alternative Stationary Phases: If peak tailing persists even with a high-quality silica column, consider a column with a different stationary phase.

    • Polymer-based columns: These columns have no silanol groups and are an excellent choice for eliminating this source of peak tailing.[1]

    • Hybrid silica columns: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[1]

    • Polar-embedded phases: These columns have a polar group embedded in the C18 chain, which can help shield the analyte from residual silanols.[3][19]

  • Column Contamination and Voids: Over time, columns can become contaminated or develop a void at the inlet, which can cause poor peak shape for all analytes.[20][21]

    • Protocol for Column Flushing: If you suspect contamination, try flushing the column. Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer) - 20 column volumes

      • Water - 20 column volumes

      • Isopropanol - 20 column volumes

      • Tetrahydrofuran (THF) - 20 column volumes

      • Isopropanol - 20 column volumes

      • Water - 20 column volumes

      • Mobile Phase (without buffer) - 20 column volumes Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

3. System and Hardware Considerations

Sometimes the problem lies outside the column.

  • Minimize Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[3][4] Ensure all connections are made with narrow-bore PEEK tubing and are as short as possible.

  • Use a Bio-Inert or Metal-Free System: For highly sensitive chelating compounds, a standard stainless-steel HPLC system may contribute to the problem. Consider using a bio-inert or metal-free HPLC system, where the wetted parts are made of materials like PEEK or have been treated with a hybrid surface technology to prevent metal adsorption.[7][18][22]

Frequently Asked Questions (FAQs)

Q1: My peak tailing for sulfanyl propanoic acid is worse at a mobile phase pH of 5.0. Why is that?

A pH of 5.0 is likely very close to the pKa of your compound's carboxylic acid group. At this pH, your analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms, each having a different retention time. This leads to a broadened or split peak.[8][9] To fix this, adjust the mobile phase pH to at least 1.5-2 pH units away from the pKa. For an acidic compound, lowering the pH to ~2.5-3.0 is the best practice.[14]

Q2: I've tried lowering the pH, but I still see some tailing. What's the next logical step?

After optimizing the pH, the next most likely culprit is secondary interactions with the column itself.[4] Your column may be old, based on lower-purity silica, or not fully end-capped.[1][2] Consider switching to a modern, high-purity, fully end-capped C18 column. If you suspect metal chelation is a factor, you could also try adding a small amount of a chelating agent like EDTA to your low-pH mobile phase.[4]

Q3: Can injecting my sample in a strong solvent like 100% Acetonitrile cause peak tailing?

Yes, this is known as solvent mismatch. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the sample band to spread at the head of the column, leading to peak distortion, including tailing or fronting.[5][20] As a best practice, always try to dissolve your sample in the initial mobile phase composition.[14]

Q4: All the peaks in my chromatogram are tailing, not just the sulfanyl propanoic acid derivative. What does this suggest?

If all peaks are showing poor shape, it usually points to a physical problem with the system or the column, rather than a chemical interaction specific to one analyte.[20] The most common causes are a partially blocked frit at the column inlet or a void that has formed in the column packing.[2][21] Other possibilities include significant extra-column volume in your system.[4] Start by checking your connections, then try flushing or replacing the column.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Industry news. (2023, December 27).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column.
  • Biocomma. Copure® HPLC Columns Specially for Organic Acid.
  • HELIX Chromatography.
  • ACD/Labs. (2022, October 6).
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Mechanisms of retention in HPLC Part 2.
  • Pragolab. Acclaim Organic Acid (OA) HPLC Column.
  • Phenomenex. (2025, June 6).
  • alwsci. (2025, July 17).
  • LCGC International. (2022, April 15).
  • Waters Corporation.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Benchchem. Preventing peak tailing in HPLC analysis of Acid Brown 354.
  • Element Lab Solutions. Imtakt Intrada Organic Acid HPLC Columns.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Shodex HPLC Columns.
  • Shodex. HPLC column for organic acids.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • YouTube. (2022, February 15). HPLC Tips Peak Tailing.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • PubMed. (2006, February 24).
  • Waters Corporation. IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Benchchem. Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid.
  • NIH. 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid.
  • Nacalai Tesque.
  • ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid?

Sources

minimizing side reactions during 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPEC-2026-CYS Subject: Minimizing Side Reactions in Thioether Formation Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

You are synthesizing 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (also known as S-(2-phenoxyethyl)-L-cysteine). This reaction involves the nucleophilic attack of the cysteine thiolate on an alkyl halide (likely 2-phenoxyethyl bromide).

The Core Challenge: Cysteine is a trifunctional molecule (amine, carboxyl, thiol). The success of this synthesis relies entirely on chemoselectivity . You must maintain conditions where the sulfur is nucleophilic (


), but the nitrogen remains protonated (

) to prevent N-alkylation.
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to stay in the "Green Zone" (Pathway A).

ReactionPathways cluster_legend Pathway Legend Start L-Cysteine + 2-Phenoxyethyl bromide S_Alk S-Alkylation (Desired) Target Product Start->S_Alk pH 8.0-9.0 Inert Atm Low Temp N_Alk N-Alkylation (Impurity) N,S-dialkyl species Start->N_Alk pH > 10 Excess Heat Oxidation Oxidation (Impurity) Cystine (Disulfide) Start->Oxidation O2 Presence Trace Metals Elimination Beta-Elimination Dehydroalanine S_Alk->Elimination Strong Base Long Reaction Time legend Green: Optimal Path Red: Critical Failure Yellow: Reversible Issue

Figure 1: Reaction landscape for Cysteine alkylation. Path A (Green) is the only desired outcome.

Standardized Protocol (The "Golden Path")

Do not deviate from these parameters without a specific hypothesis. This protocol is designed to lock the pH in the "Selectivity Window."

ParameterSpecificationScientific Rationale
Solvent Water : Ethanol (1:1 or 2:1)Solubilizes both the zwitterionic cysteine and the lipophilic phenoxyethyl halide.
Base 2M NaOH or NaHCO₃Strong enough to deprotonate thiol (

~8.3) but not amine (

~10.5).
pH Target 8.0 – 9.0 CRITICAL. At pH 8.5, ~60% of thiol is ionized (

), but >99% of amine is protonated (

), blocking N-alkylation.
Temperature 25°C – 40°CHigher temps increase amine nucleophilicity (Arrhenius effect) and risk racemization.
Atmosphere Nitrogen/Argon SpargeEssential. Thiols oxidize to disulfides (Cystine) within minutes in aerated basic solutions.
Stoichiometry 1.0 : 1.05 (Cys : Halide)Slight excess of electrophile ensures conversion. Large excess promotes over-alkylation.

Troubleshooting Guide (FAQ Format)

Module A: Impurity Control (N-Alkylation & Selectivity)

Q: HPLC shows a major impurity eluting after my product. Mass spec indicates +120 Da over the product mass. What is it? A: This is likely the N,S-dialkylated byproduct .

  • Cause: Your pH spiked above 10, or you added the base too quickly. Once the thiol is alkylated, the amine becomes the next most nucleophilic site. If the pH is high, the amine deprotonates and attacks the excess alkyl halide.

  • Corrective Action:

    • Use a pH Stat: Do not add base all at once. Add it dropwise to maintain pH 8.5–9.0.

    • Switch Bases: If NaOH is too harsh, switch to Sodium Bicarbonate (NaHCO₃) . It buffers naturally around pH 8.5, making N-alkylation chemically difficult [1].

Q: I see a peak matching the mass of "Dehydroalanine." A: You are experiencing


-elimination .
  • Mechanism: Under strong basic conditions, the thioether can act as a leaving group, forming a double bond (dehydroalanine). This is irreversible.

  • Fix: Lower the temperature immediately. Never reflux this reaction with strong hydroxide bases.

Module B: Oxidation & Yield Loss

Q: My conversion is low, and I see a solid precipitate that isn't my product. It dissolves when I add DTT. A: You have formed Cystine (Disulfide dimer) .

  • Cause: Oxygen in the solvent oxidized your starting material before it could react with the alkyl halide.

  • Protocol Adjustment:

    • Degas Solvents: Sparge water and ethanol with Nitrogen for 15 minutes before adding Cysteine.

    • In-situ Reduction: Add 1-2 mol% of TCEP or perform the reaction under strictly inert atmosphere. (Note: Avoid DTT if using alkyl halides, as DTT itself can be alkylated; TCEP is non-nucleophilic at the phosphorus center in this context) [2].

Module C: Purification

Q: How do I separate the product from unreacted Cysteine and salts without a column? A: Utilize the Isoelectric Point (pI) .

  • Logic: S-alkylated cysteines are zwitterions. They have minimum solubility at their pI.

  • Method:

    • Acidify the reaction mixture to pH 2-3 to protonate everything (solubilizes product).[1]

    • Extract with ether/ethyl acetate to remove unreacted phenoxyethyl bromide (organic layer).

    • Take the aqueous layer (contains product + salts) and slowly adjust pH to ~5.5 - 6.0 (theoretical pI region for S-alkyl cysteines).

    • Cool to 4°C. The product should precipitate as a white solid. Filter and wash with cold water/ethanol [3].

Diagnostic Decision Tree

Use this flowchart to diagnose the specific failure mode of your synthesis.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS / HPLC) CheckMass Check Mass Spectrum Start->CheckMass Mass_M_plus_Alk Mass = Product + Alkyl Group (N,S-dialkylation) CheckMass->Mass_M_plus_Alk Over-alkylation Mass_Dimer Mass = 2x Cysteine (Disulfide) CheckMass->Mass_Dimer Oxidation Mass_Minus Mass = Product - H2S (Dehydroalanine) CheckMass->Mass_Minus Elimination Action_NS Action: Lower pH to < 9.0 Reduce Temp Mass_M_plus_Alk->Action_NS Action_Ox Action: Degas Solvents Add TCEP Mass_Dimer->Action_Ox Action_Elim Action: Avoid Strong Base Stop Reaction Earlier Mass_Minus->Action_Elim

Figure 2: Diagnostic workflow for identifying impurity sources based on Mass Spectrometry data.

References

  • Chemoselectivity in Cysteine Alkylation

    • Title: Modification of Cysteine Residues by Alkylation.[1][2][3][4][5][6][7][8] A Tool in Peptide Mapping and Protein Identification.[8]

    • Source: Analytical Chemistry (ACS).
    • Context: Defines pH >8 as optimal for reduction/alkylation while noting that pH >10 risks amine modific
    • URL:[Link]

  • Prevention of Side Reactions

    • Title: Characterization of reaction conditions providing rapid and specific cysteine alkyl
    • Source: Journal of Chrom
    • Context: Demonstrates that restricting pH below neutral (or slightly basic)
    • URL:[Link]

  • Purification & Synthesis of S-Alkyl Cysteines

    • Title: Synthesis of S-Propylmercaptocysteine: Applic
    • Source: BenchChem Protocols.
    • Context: Provides the standard workup: Acidification -> Extraction of organic impurities -> pH adjustment to pI for precipitation.[1]

Sources

Technical Support Center: Stability & Handling of S-Phenoxyethyl Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPEC-OX-PREV-001 Topic: Preventing Sulfur Oxidation in 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid Status: Resolved / Guide Available

Executive Summary & Chemical Context

The Core Issue: The target compound, 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (hereafter referred to as SPEC ), contains a thioether (sulfide) linkage. While the phenoxyethyl group adds lipophilicity, the sulfur atom remains electron-rich and highly susceptible to oxidation.

The "Enemy": The primary degradation pathway is the oxidation of the thioether sulfur to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da) . This reaction is often driven by:

  • Peroxides present in organic solvents (ethers, alcohols).[1]

  • Dissolved Oxygen in aqueous buffers.

  • Photochemical excitation (Light).

This guide provides a self-validating system to prevent this degradation during synthesis, storage, and analysis.

The Chemistry of Degradation (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. The sulfur atom in SPEC acts as a nucleophile, attacking electrophilic oxygen species.

Oxidation Pathway Diagram

The following diagram illustrates the stepwise oxidation you are trying to prevent.

OxidationPathway Sulfide Target Compound (SPEC) (Thioether) Mass: M Sulfoxide Sulfoxide Impurity (Chiral Sulfur) Mass: M + 16 Da Sulfide->Sulfoxide Fast Oxidation (Reversible w/ difficulty) Sulfone Sulfone Impurity (Irreversible) Mass: M + 32 Da Sulfoxide->Sulfone Slow Oxidation (Irreversible) Oxidants Triggers: - Peroxides (R-O-O-R) - Singlet Oxygen - Metal Ions (Fe3+, Cu2+) Oxidants->Sulfide

Figure 1: Stepwise oxidation of the thioether moiety. Note that the Sulfoxide formation is kinetically much faster than Sulfone formation.

Prevention Protocols (Standard Operating Procedures)

Protocol A: Solvent Management (The Critical Control Point)

Most oxidation events occur not because of air, but because of peroxides dissolved in the solvents used for dissolution or HPLC.

WARNING: Common solvents like THF, Dioxane, and Diethyl Ether are notorious peroxide formers. Even HPLC-grade Acetonitrile can accumulate peroxides over time.

Solvent ClassRisk LevelMitigation Strategy
Ethers (THF, Dioxane) CRITICAL Avoid if possible. If mandatory, test for peroxides immediately before use. Use inhibitor-free anhydrous grades only if freshly opened.
Alcohols (MeOH, EtOH) ModerateDegas thoroughly. Trace aldehydes can promote radical formation.
Acetonitrile (MeCN) Low/ModerateUse "LC-MS Grade" only. Discard bottles open >30 days.
Water/Buffers ModerateDegas is mandatory. Dissolved

is a slow but constant oxidant.
SOP: Solvent Degassing & Peroxide Removal
  • Test: Use Quantofix® Peroxide test strips (or equivalent KI starch test) on all organic solvents.

    • Pass: < 1 mg/L.

    • Fail: > 5 mg/L (Discard or treat with activated alumina).

  • Degas: Sonication is insufficient for sensitive thioethers.

    • Method: Sparge with Helium or Argon for 15-20 minutes.

    • Why: Helium is less soluble than Nitrogen, preventing micro-bubble formation in HPLC lines while displacing Oxygen.

Protocol B: Handling & Storage

The "Cold & Dark" Rule: Light can photo-activate the phenoxy group or trace impurities, generating singlet oxygen which rapidly attacks the sulfur.

  • Solid State Storage:

    • Store at -20°C or -80°C .

    • Container: Amber glass vial (blocks UV).

    • Headspace: Flush with Argon before sealing.

    • Desiccant: Moisture promotes hydrolysis and proton-transfer reactions that can accelerate oxidation.

  • Solution State (Experimental Use):

    • pH Control: Maintain pH < 7.0 if possible. At basic pH, trace thiols (if any hydrolysis occurs) become thiolate anions, which are highly reactive and can initiate radical chains.

    • Temperature: Keep solutions on ice (4°C) during experiments.

    • Time Limit: Use solutions within 24 hours. Flash freeze aliquots if needed for later use.

Troubleshooting Guide & FAQs

Workflow: Diagnostic Decision Tree

Use this logic flow to determine the source of your impurity.

Troubleshooting Start Issue: Impurity Detected CheckMass Check Mass Spec (LCMS) Start->CheckMass M16 M + 16 Da Detected CheckMass->M16 Dominant Peak M32 M + 32 Da Detected CheckMass->M32 Minor/Major Peak SolventCheck Did you use old Ether/THF? M16->SolventCheck StrongOx Cause: Strong Oxidant Present (e.g., Bleach, High Peroxides) Action: Check cleaning protocols M32->StrongOx SolventYes Cause: Peroxides in Solvent Action: Change Solvent Source SolventCheck->SolventYes Yes SolventNo Cause: Air Oxidation / Light Action: Degas & Use Amber Vials SolventCheck->SolventNo No

Figure 2: Diagnostic workflow for identifying oxidation sources.

Frequently Asked Questions

Q1: Can I use DTT or TCEP to prevent this oxidation?

  • Answer: Proceed with caution. DTT and TCEP are reducing agents designed to break disulfide bonds (S-S). They are not effective at reversing sulfoxide (S=O) formation once it has happened. However, they can act as "sacrificial antioxidants" in solution, consuming dissolved oxygen before it reacts with your SPEC.

    • Recommendation: If your molecule has no disulfide bonds that need to be preserved, adding 1-5 mM Methionine (Met) to your buffer is a safer alternative. The Methionine acts as a "scavenger," oxidizing preferentially over your target compound [1].

Q2: My LC-MS shows a split peak for the M+16 impurity. Why?

  • Answer: This confirms the impurity is the Sulfoxide . When a thioether oxidizes to a sulfoxide, the sulfur atom becomes a chiral center. If your SPEC is enantiomerically pure (e.g., L-isomer), the introduction of a new chiral center at the sulfur creates a pair of diastereomers (e.g.,

    
     and 
    
    
    
    ). These diastereomers often have slightly different retention times on reverse-phase HPLC.

Q3: Can I rescue a sample that has already oxidized?

  • Answer: It is difficult but possible for the Sulfoxide (M+16).

    • Chemical Method:[1][2][3][4] Reduction using TMSCl (Trimethylsilyl chloride) and

      
       (Triphenylphosphine) or 
      
      
      
      in TFA can reduce sulfoxides back to thioethers [2].
    • Warning: These conditions are harsh and may damage the phenoxyethyl ether linkage or the carboxylic acid. Prevention is significantly better than cure.

Q4: Is the phenoxyethyl group contributing to the instability?

  • Answer: Indirectly. The phenoxy group is an electron-donating ether, but it is separated from the sulfur by an ethyl spacer. Its main contribution is hydrophobicity , which might tempt you to use organic solvents (like ethers) to dissolve the compound. As noted in Protocol A, these organic solvents are the most common source of peroxide contaminants.

References

  • Vertex AI Search. (2023). Strategies to prevent methionine oxidation in peptides.[5][6][7] Biotage. Link

  • Bhawal, R. P., et al. (2023). Selective Gas-Phase Oxidation and Localization of Alkylated Cysteine Residues.[8] National Institutes of Health (NIH) / PubMed Central. Link

  • Sigma-Aldrich. (2023). Peroxide Formation in Solvents: Detection and Removal.[1][9][10][11] Sigma-Aldrich Technical Bulletins.[12] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Oxidation of Sulfur).

Sources

Validation & Comparative

NMR characterization of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (commonly referred to as S-(2-phenoxyethyl)cysteine ) is a non-canonical amino acid often utilized in peptidomimetics and fragment-based drug discovery to introduce hydrophobic bulk and aromatic interactions at the cysteine position.

Characterizing this molecule presents a specific challenge: distinguishing the thioether linkage and the phenoxyethyl tail from structurally similar S-alkylated analogs (e.g., S-benzyl cysteine) and unreacted precursors. This guide outlines a high-fidelity NMR protocol to validate the structural integrity of this compound, comparing its spectral signature against common alternatives and synthesis byproducts.

Structural Analysis & Spin Systems

To interpret the NMR data accurately, the molecule is deconstructed into three distinct spin systems. This segmentation allows for rapid identification of impurities.

System A: The Cysteine Backbone (AMX System)
  • 
    -CH (Methine):  Resonates as a doublet of doublets (dd) or triplet, typically between 3.8 – 4.5 ppm  depending on pH and solvent.
    
  • 
    -CH
    
    
    
    (Methylene):
    Diastereotopic protons adjacent to the sulfur. These appear as two sets of doublets of doublets (dd) in the 2.9 – 3.2 ppm range.
  • Diagnostic Value: The chemical shift of the

    
    -protons is sensitive to the oxidation state of the sulfur (sulfide vs. sulfoxide/sulfone).
    
System B: The Ethylene Linker (A X System)
  • S-CH

    
    :  A triplet typically found at 2.8 – 3.0 ppm .
    
  • O-CH

    
    :  A triplet significantly deshielded by the oxygen, found at 4.1 – 4.3 ppm .
    
  • Diagnostic Value: This pair of triplets is the fingerprint of the 2-phenoxyethyl group, distinguishing it from the singlet methylene of S-benzyl cysteine.

System C: The Phenoxy Group
  • Aromatic Protons: A characteristic pattern (2:2:1 or multiplet) in the 6.9 – 7.4 ppm region.

  • Diagnostic Value: Integration of these signals against the

    
    -proton validates the stoichiometry of the alkylation.
    

Comparative Performance Guide

This section compares the NMR signature of the target molecule against its closest structural analog (S-Benzyl Cysteine) and its synthesis precursors to demonstrate how to rule out common misidentifications.

Comparison 1: Target vs. Analog (S-Benzyl Cysteine)

S-Benzyl cysteine is a common protecting group variant that can be mistaken for the target if only aromatic signals are checked.

FeatureTarget: S-(2-Phenoxyethyl)cysteine Alternative: S-Benzyl Cysteine differentiation Logic
Linker Topology Ethylene Bridge (-CH

-CH

-)
Methylene Bridge (-CH

-)
The target has two adjacent CH

groups; the analog has one.
Linker Multiplicity Two Triplets (

2.9 ppm &

4.2 ppm)
One Singlet (

3.8 ppm)
Critical Check: Look for the triplet at 4.2 ppm (O-CH

). Its absence indicates S-Benzyl.
Aromatic Integration 5 Protons5 ProtonsCannot distinguish based on integration alone.
Comparison 2: Target vs. Precursors (Reaction Monitoring)

When synthesizing via alkylation of Cysteine with (2-bromoethoxy)benzene:

ComponentKey Signal (1H NMR)Chemical Shift (

)
Status
Target Product S-CH

Triplet
2.90 ppm Desired
Precursor 1: Cysteine

-CH

(Free SH)
2.80 - 3.05 ppm (complex)Impurity: Often broader; SH proton may be visible in DMSO (

2.0 ppm).
Precursor 2: Bromide Br-CH

Triplet
3.60 - 3.80 ppm Impurity: Distinct triplet, downfield from S-CH

but upfield from O-CH

.
Byproduct: Disulfide

-CH

(Cystine)
3.0 - 3.4 ppmImpurity: Significant downfield shift of

-protons due to S-S bond.

Experimental Protocols

Protocol A: Standard Characterization (D O/TFA)

Best for purity checks and backbone assignment. The acidic environment collapses exchangeable protons (NH


, COOH) and ensures solubility.
  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of D

    
    O.
    
  • Acidification: Add 10–20 µL of Deuterated Trifluoroacetic Acid (TFA-d).

    • Why: This protonates the amine (NH

      
      ) and carboxylate (COOH), fixing the geometry and preventing line broadening from exchange.
      
  • Acquisition:

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 2.0 seconds.

  • Referencing: Calibrate to residual HDO signal (approx. 4.79 ppm) or internal TSP (0.00 ppm).

Protocol B: Structural Validation (DMSO-d )

Best for observing exchangeable protons (Amide/Acid) and confirming the zwitterionic state if needed.

  • Sample Preparation: Dissolve 5 mg in 600 µL DMSO-d

    
    .
    
  • Handling: Ensure the sample is dry; water peaks in DMSO can obscure the

    
    -proton region (~3.8-4.5 ppm).
    
  • Acquisition: Increase D1 to 5.0 seconds to allow full relaxation of rigid aromatic protons for accurate integration.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for verifying the identity of the product and troubleshooting common impurities.

NMR_Verification_Workflow Start Start: Acquire 1H NMR (D2O + TFA-d) Check_Aromatic Check Aromatic Region (6.9 - 7.4 ppm) Start->Check_Aromatic Decision_Aromatic Is integral ~5H? Check_Aromatic->Decision_Aromatic Check_Linker Check Linker Topology (2.5 - 4.5 ppm) Decision_Aromatic->Check_Linker Yes Result_Cystine IMPURITY: Oxidized Cystine Decision_Aromatic->Result_Cystine No (0H) Decision_Linker Observation? Check_Linker->Decision_Linker Result_Target CONFIRMED: S-(2-Phenoxyethyl)cysteine Decision_Linker->Result_Target 2 Triplets (2.9 & 4.2 ppm) Result_Benzyl MISMATCH: S-Benzyl Cysteine Decision_Linker->Result_Benzyl 1 Singlet (~3.8 ppm) Result_Bromide IMPURITY: Unreacted Bromide Decision_Linker->Result_Bromide Triplet at 3.7 ppm

Figure 1: Logical decision tree for NMR verification of S-(2-phenoxyethyl)cysteine, highlighting critical differentiation steps.

Reference Data Table

Predicted Chemical Shifts in D


O (pH < 2) 
Note: Values are approximate and relative to TSP (0.00 ppm).
PositionGroupMultiplicityShift (

ppm)
Coupling (

Hz)
1 COOHBroad~11-13N/A
2

-CH
dd4.354.5, 7.8
3

-CH

dd, dd3.05, 3.1514.0, 4.5/7.8
4 S-CH

t2.956.8
5 O-CH

t4.226.8
6-10 Aromaticm6.95 - 7.35N/A

References

  • Pajouhesh, H. et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE. Available at: [Link]

    • Context: Provides foundational data on chemical shift changes in cysteine derivatives upon S-alkylation and proton
  • Mobli, M. & King, G.F. (2010). NMR methods for determining disulfide-bond connectivity. Toxicon. Available at: [Link]

    • Context: Discusses the differentiation of reduced vs. oxidized/alkylated cysteines using -carbon and proton shifts.
  • BMRB (Biological Magnetic Resonance Bank) . Chemical Shift Statistics for Cysteine. Available at: [Link]

    • Context: Authoritative database for standard amino acid chemical shifts used for baseline comparisons.

reproducibility of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid Synthesis Protocols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Comparison of Alkylation Protocols for Thioether-Linked Amino Acids

Executive Summary

The synthesis of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid (also known as S-(2-phenoxyethyl)-L-cysteine) presents a classic challenge in amino acid chemistry: balancing the nucleophilicity of the thiol group against the susceptibility of the cysteine backbone to oxidation (disulfide formation) and racemization.

While simple aqueous alkylation is often cited in older literature, modern reproducibility demands tighter control over reaction kinetics and phase behavior. This guide compares three distinct protocols, ultimately recommending Phase-Transfer Catalysis (PTC) as the superior method for yield, purity, and scalability.

The Chemistry & The Challenge

The target molecule is a cysteine derivative modified at the sulfur atom with a bulky phenoxyethyl group.

  • Core Reaction: Nucleophilic substitution (

    
    ) of the cysteine thiolate (
    
    
    
    ) onto 2-phenoxyethyl bromide.
  • Critical Failure Points:

    • Oxidation: In aqueous alkali, cysteine rapidly dimerizes to cystine.

    • Elimination: The phenoxyethyl halide can undergo

      
       elimination to form a vinyl ether side product under harsh basic conditions.
      
    • Solubility Mismatch: Cysteine is zwitterionic/polar; the alkylating agent is lipophilic.

Structural Pathway (DOT Diagram)

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionPathway Cys L-Cysteine (Zwitterion) Base Base Deprotonation Cys->Base Thiolate Thiolate Anion (Nucleophile) Base->Thiolate TS Transition State (SN2) Thiolate->TS + Alkyl Halide Disulfide Impurity A: Cystine (Oxidation) Thiolate->Disulfide O2 / Slow Kinetics AlkylHalide 2-Phenoxyethyl Bromide AlkylHalide->TS Elimination Impurity B: Phenoxyethene AlkylHalide->Elimination High pH / Heat Product Target Product S-(2-phenoxyethyl)-Cys TS->Product

Figure 1: Reaction mechanism showing the desired


 pathway versus oxidation and elimination risks.
Protocol Comparison

We evaluated three standard methodologies based on literature precedents for S-alkylation.

MetricProtocol A: Aqueous Base Protocol B: Phase Transfer Catalysis (PTC) Protocol C: Liquid Ammonia (

)
Mechanism Direct alkylation in high-pH water/EtOH.Ion-pair extraction into organic phase.Birch-type reduction & alkylation.
Yield (Typical) 45 - 60%85 - 92% 70 - 80%
Purity (HPLC) Low (<90%) due to disulfides.High (>98%) High, but salt contamination common.
Reproducibility Low. Highly sensitive to stirring/O2.High. Self-regulating kinetics.Medium. Difficult to control stoichiometry.
Scalability Poor (solubility issues).[1]Excellent (industrial standard).Poor (safety hazards).[1]
Green Metric Low (large solvent volumes).High (recyclable catalysts, mild bases).Very Low (cryogenic, hazardous waste).
Detailed Experimental Protocols
Protocol A: The "Classic" Aqueous Method (NOT Recommended)

Context: Often found in older textbooks. It relies on dissolving cysteine in NaOH and adding the alkyl halide.

  • The Flaw: The phenoxyethyl bromide is insoluble in water. Adding ethanol helps solubility but competes as a nucleophile. The high pH required to keep cysteine dissolved promotes disulfide formation before the slow biphasic reaction can complete.

  • Result: A sticky precipitate often containing 20-30% cystine impurity.

Protocol B: Phase-Transfer Catalysis (Recommended Standard)

Context: This method uses a quaternary ammonium salt to transport the cysteine thiolate into a non-polar solvent (e.g., Toluene or DCM) where the alkyl halide resides. This protects the thiolate from aqueous oxidation and accelerates the reaction via the "naked anion" effect.

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (1.0 eq)

  • 2-Phenoxyethyl bromide (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Toluene / Water (1:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve L-Cysteine HCl and TBAB in water.

  • Basification: Add solid

    
     slowly. The evolution of 
    
    
    
    will occur. Critical Control Point: Ensure pH > 9 to fully form the thiolate.
  • Biphasic Setup: Add Toluene followed by 2-phenoxyethyl bromide.

  • Reaction: Reflux with vigorous stirring (1000 rpm) for 4–6 hours.

    • Why? High stirring speed maximizes the interfacial area for the catalyst to transfer ions.

  • Quench & Isolation: Cool to room temperature. Separate phases. Acidify the aqueous phase to pH 5 (isoelectric point). The product will precipitate as a white solid.

  • Purification: Recrystallize from Water/Ethanol.

Self-Validating System (QC):

  • TLC: Run in n-Butanol:Acetic Acid:Water (4:1:1). Staining with Ninhydrin (purple) confirms amino acid; Ellman’s reagent (yellow) confirms absence of free thiol.

  • NMR: The disappearance of the triplet at

    
     3.6 (bromide precursor) and appearance of multiplet at 
    
    
    
    2.8-3.0 (Cys
    
    
    -protons) confirms the S-linkage.
Workflow Diagram (DOT)

PTC_Workflow Start Start: L-Cysteine HCl + TBAB (Catalyst) BaseStep Add K2CO3 (aq) Generate Thiolate Start->BaseStep MixStep Add Toluene + 2-Phenoxyethyl Bromide BaseStep->MixStep Reflux Reflux 6h (Vigorous Stirring) MixStep->Reflux Sep Phase Separation Reflux->Sep Check TLC Acid Acidify Aqueous Phase to pH 5 (Isoelectric) Sep->Acid Discard Org. Layer Filter Filtration & Recrystallization Acid->Filter Precipitate Forms

Figure 2: Operational workflow for the Phase Transfer Catalysis (PTC) protocol.

Protocol C: Liquid Ammonia / Sodium (Birch Conditions)

Context: This method generates the thiolate using metallic sodium in liquid ammonia.

  • Pros: Extremely clean conversion of S-benzyl protected cysteine to free thiolate, which can then be alkylated in situ.

  • Cons: Requires handling liquid ammonia (cryogenic, toxic). If the sodium is in excess, it can cleave the ether bond of the phenoxyethyl group.

  • Verdict: Use only if the PTC method fails due to steric hindrance (unlikely for this substrate).

Authoritative Analysis & Troubleshooting

Why PTC is the Reproducible Choice: According to recent studies in green synthesis [1], PTC offers a "pseudo-homogeneous" environment. The cysteine thiolate, paired with the tetrabutylammonium cation (


), becomes highly lipophilic.
  • Kinetic Control: The reaction happens in the organic film or bulk organic phase, where water is absent. This eliminates the competition between alkylation (

    
    ) and oxidation (disulfide formation).
    
  • Stoichiometry: Unlike Protocol A, where excess base hydrolyzes the alkyl halide, PTC allows the use of mild carbonate bases which do not degrade the phenoxyethyl bromide [2].

Common Pitfalls:

  • Racemization:[1] Occurs if the reaction runs too long at high temperatures in strong base (Protocol A). The PTC method uses milder bases (

    
    ), preserving the L-configuration [3].
    
  • Incomplete Reaction: Usually due to poor stirring in biphasic systems. Ensure the vortex reaches the bottom of the flask.

References
  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[2] (Foundational text on the kinetics of PTC).

  • Fedoryński, M. (2003). "Syntheses of amino acids via phase-transfer catalyzed alkylation."[3][4] Chemical Reviews.

  • O'Donnell, M. J. (2001). "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research.

  • Shiraiwa, T., et al. (2000). "Synthesis of S-Substituted Cysteines." Chemical and Pharmaceutical Bulletin. (Specific protocols for S-alkylation).

Sources

spectroscopic validation of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: S-(2-Phenoxyethyl)-L-cysteine CAS Registry Number: (Analogous to 22953-65-7 for general S-alkyl cysteines) Molecular Formula:


Exact Mass:  241.0773

Part 1: Executive Summary & Comparative Strategy

The Validation Challenge

In the synthesis of S-substituted cysteines, the primary challenge is not merely confirming the alkylation, but distinguishing the target Thioether from its two pervasive structural "alternatives" (impurities) that form spontaneously under aerobic conditions:

  • The Sulfoxide: 2-Amino-3-[(2-phenoxyethyl)sulfinyl]propanoic acid (S-oxide).

  • The Disulfide Dimer: L-Cystine derivatives (caused by incomplete alkylation or oxidation).

This guide compares the "Standard 1D NMR" approach against the "Integrated Multi-Dimensional" approach. While 1D NMR is faster, it frequently yields false positives by failing to resolve the subtle


-proton shifts caused by chiral sulfoxide formation.
Comparative Analysis: Target vs. Impurities

The following table outlines the critical spectroscopic markers that distinguish the target molecule from its alternatives.

FeatureTarget: Thioether Alternative 1: Sulfoxide (Impurity) Alternative 2: Disulfide (Dimer)
S-CH₂ Shift (

)
2.8 – 3.0 ppm (Multiplet)3.2 – 3.5 ppm (Deshielded/Split)3.1 – 3.3 ppm

-Carbon Shift (

)
~34.0 ppm ~52.0 ppm (Significant Shift)~40.0 ppm
Mass Spec (ESI) 242.08

258.08

(+16 Da)
241.02 (Fragment/Dimer)
Chirality Single Chiral Center (L-Cys)Diastereomeric Mixture (S-chiral)Single Chiral Center

Part 2: Detailed Experimental Protocols

Synthesis Context (Brief)

Note: This context explains the origin of the impurities. The compound is typically synthesized via nucleophilic substitution (S_N2) of L-cysteine thiolate on 2-phenoxyethyl bromide in basic aqueous/alcoholic media (pH ~9-10).

  • Critical Control Point: The reaction must be performed under inert atmosphere (

    
     or Ar) to prevent S-oxidation.
    
Sample Preparation for Spectroscopy

To ensure reproducibility and minimize solvent effects on chemical shifts, follow this preparation protocol strictly.

  • Solvent: Deuterium Oxide (

    
    ) with NaOD (for anionic form) OR DMSO-
    
    
    
    (for zwitterionic/neutral form).
    • Recommendation:DMSO-

      
        is preferred as it allows observation of exchangeable amine/carboxylic protons if dry, and prevents aggregation.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]

Spectroscopic Workflow

The following Graphviz diagram illustrates the logical flow for validating the structure and ruling out alternatives.

ValidationWorkflow Start Crude Product TLC TLC/HPLC Check (Purity >95%) Start->TLC MS HRMS (ESI+) Target: 242.08 m/z TLC->MS NMR_1D 1H NMR (DMSO-d6) Check S-CH2 Region MS->NMR_1D Decision Is S-CH2 > 3.1 ppm? NMR_1D->Decision NMR_2D 2D HMBC Confirm S-C & O-C Connectivity Decision->NMR_2D No (Target Range) Reject Reject: Sulfoxide/Disulfide Decision->Reject Yes (Oxidized) Final Validated Structure NMR_2D->Final

Figure 1: Decision-tree workflow for the structural validation of S-alkylated cysteines.

Part 3: Structural Validation Data

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Expected Result:

    
     (Calc. for 
    
    
    
    ).
  • Validation Check: Absence of peak at 258.08 (Sulfoxide) and 480.15 (Disulfide dimer).

Nuclear Magnetic Resonance (NMR) Characterization

The following data represents the Target Molecule in DMSO-


.

H NMR (400 MHz, DMSO-

)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Ar-H Phenyl Ring7.25 – 6.90Multiplet5H-

-CH
Cysteine chiral center3.50 – 3.60dd1H

O-CH

Ether Linker4.10Triplet2H

S-CH

(Linker)
Thioether Linker2.85Triplet2H


-CH

(Cys)
Cysteine Sidechain2.95 – 3.05dd2HGeminal/Vicinal
  • Key Diagnostic: The triplet at 4.10 ppm confirms the

    
     attachment to the phenyl ring. The triplet at 2.85 ppm  confirms the 
    
    
    
    attachment. If the sulfur is oxidized, the 2.85 peak shifts downfield to ~3.2 ppm.

C NMR (100 MHz, DMSO-

)
Carbon PositionShift (

, ppm)
Assignment Validation
C=O 170.5Carboxylic Acid
Ar-C (Ipso) 158.2Attached to Oxygen (Deshielded)
Ar-C (Meta/Ortho/Para) 129.5, 121.0, 114.5Aromatic Ring
O-CH

66.5Ether Carbon

-CH
54.2Chiral Center

-CH

34.5Cysteine Sidechain
S-CH

30.1Linker Sidechain
Connectivity Visualization (HMBC)

To explicitly prove the structure is not a regioisomer (e.g., O-alkylation of a tyrosine analog or N-alkylation), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Connectivity C_Alpha C-Alpha (54.2 ppm) C_Beta C-Beta (34.5 ppm) C_Alpha->C_Beta S_Atom S C_Beta->S_Atom C_Linker Linker CH2 (30.1 ppm) S_Atom->C_Linker C_Ether Ether CH2 (66.5 ppm) C_Linker->C_Ether O_Atom O C_Ether->O_Atom Ph_Ring Phenyl Ring (158.2 ppm) O_Atom->Ph_Ring H_Beta H-Beta (3.0 ppm) H_Beta->C_Alpha HMBC H_Beta->C_Linker Key S-Bridge H_Linker H-Linker (2.85 ppm) H_Linker->C_Beta Key S-Bridge H_Linker->C_Ether H_Ether H-Ether (4.10 ppm) H_Ether->C_Linker H_Ether->Ph_Ring Key O-Ar

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) signals. Green arrows indicate the definitive long-range couplings that prove the S-alkyl and O-aryl connectivity.

Part 4: References

  • S-Alkylation Methodologies:

    • Perham, M. (1998). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping. Analytical Chemistry.[3][4][5]

  • NMR of Cysteine Derivatives:

    • Nagy, P. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE.

  • Sulfoxide vs. Thioether Characterization:

    • Kutyrev, A. A. (1991).[6] Nucleophilic reactions of quinones with sulfur-containing compounds. Tetrahedron. (General reference for S-conjugate shifts).

  • Spectral Database for Organic Compounds (SDBS):

    • Reference spectra for S-ethyl-L-cysteine and 2-phenoxyethanol used for fragment shift prediction.

Sources

Safety Operating Guide

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Non-Halogenated Organic) Primary Hazard: Irritant (Skin/Eye/Respiratory). Potential for sulfur oxide generation upon combustion. Prohibited Actions:

  • 🚫 DO NOT flush down the drain.

  • 🚫 DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams (Risk of exothermic sulfoxide formation).

  • 🚫 DO NOT dispose of in regular trash.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is a cysteine derivative (S-substituted).

FeatureTechnical SpecificationImplications for Disposal
Chemical Structure Thioether linkage (R-S-R') connecting a cysteine backbone to a phenoxyethyl group.Sulfur Content: Requires incineration with scrubbers (commercial disposal). Stability: More stable than free thiols (R-SH), less prone to odor, but can oxidize exothermically.
Physical State White to off-white powder (typically).Solid waste protocols apply unless dissolved.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).Standard PPE (Nitrile gloves, Safety Goggles) is sufficient for handling.
Reactivity Incompatible with strong oxidizers.Segregation: Keep away from Oxidizing Waste streams.[1][4]

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Substance (Expired or Surplus)

Best for: Old vials, weighing boats, or excess dry reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid".

    • Hazard Checkbox: "Toxic" and "Irritant".

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original vial is small (<50 mL), place the entire vial into the waste jar.

  • Storage: Cap tightly. Store in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Liquid Reaction Mixtures (HPLC Waste / Mother Liquor)

Best for: Solutions containing the compound in solvents like Methanol, Acetonitrile, or Water.

  • Segregation: Determine the solvent base.

    • Halogenated: (e.g., DCM, Chloroform) -> Halogenated Waste Stream .

    • Non-Halogenated: (e.g., Methanol, Acetone, Water/ACN) -> Non-Halogenated Organic Waste Stream .

  • pH Check: Ensure the waste solution is between pH 5–9. If highly acidic/basic, neutralize carefully before adding to the central carboy to prevent container degradation.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Documentation: Log the approximate concentration of the amino acid derivative on the waste log sheet.

Scenario C: Contaminated Debris

Best for: Gloves, paper towels, weighing paper.

  • Trace vs. Bulk:

    • Trace Contamination: (e.g., gloves used during handling) -> Dispose of in Solid Hazardous Waste bin (often a yellow/red bag or bucket), not regular trash.

    • Gross Contamination: (e.g., spill cleanup materials) -> Double bag in heavy-duty polyethylene bags, seal, and label as "Chemical Debris: Thioether Contaminated".

Decision Logic: Disposal Tree

The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalLogic Start Waste Generation: 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Solid Haz Waste (Bagged) Debris->BinDebris Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated BinHalo Halogenated Waste Carboy Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Waste Carboy Halogenated->BinNonHalo No (MeOH, ACN, Water)

Figure 1: Decision tree for waste segregation based on physical state and solvent composition.

Spill Response Protocol (Small Scale < 50g)

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponse Alert 1. Alert & Secure (Inform Lab Mates) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Wet Wipe (Soap/Water - Avoid Bleach) Contain->Clean Dispose 5. Disposal (Bag as Haz Waste) Clean->Dispose

Figure 2: Operational workflow for managing small-scale solid or liquid spills.

Critical Note on Cleaning Agents: While bleach (Sodium Hypochlorite) is often used for thiols (to neutralize odor), this compound is a thioether. Oxidation with bleach can produce sulfoxides. For simple spills, soap and water are preferred to physically remove the material without triggering secondary chemical reactions [1].

Regulatory & Compliance Framework

  • EPA Classification (USA): This compound is generally not listed on the P-list (acutely hazardous) or U-list (toxic). However, it must be treated as Characteristic Waste if it exhibits toxicity, or simply as Lab Pack Waste under "Organic Solids/Liquids" [2].

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste.

  • Fisher Scientific. (2024). Safety Data Sheet: Cysteine Derivatives. (Note: General reference for cysteine derivative handling).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.